Tabersonine
描述
This compound has been reported in Alstonia yunnanensis, Tabernaemontana catharinensis, and other organisms with data available.
RN given refers to (5alpha,12beta,19alpha)-isomer; structure; can be viewed as indole fused to quinoline
Structure
2D Structure
属性
IUPAC Name |
methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-9,19,22H,3,10-13H2,1-2H3/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGGIPWAZSFKCN-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196102 | |
| Record name | Tabersonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4429-63-4 | |
| Record name | Tabersonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4429-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tabersonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004429634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tabersonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, (5α,12β,19α)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TABERSONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN955K48NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological Profile of Tabersonine: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabersonine, a monoterpenoid indole alkaloid, is emerging as a compound of significant interest in pharmacological research. Primarily isolated from the seeds of Voacanga africana and present in other medicinal plants like Catharanthus roseus, this natural product has demonstrated a diverse range of biological activities.[1][2] Initially recognized as a key precursor in the biosynthesis of the potent anticancer drug vincristine, recent studies have unveiled its intrinsic therapeutic potential across several domains, including oncology, inflammation, and neuroprotection. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental methodologies to facilitate further research and development.
Core Pharmacological Activities
This compound exhibits a multi-faceted pharmacological profile, with its primary activities concentrated in anti-cancer, anti-inflammatory, and neuroprotective effects.
Anticancer Activity
This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] Studies have shown that this compound can inhibit the proliferation of hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC) cells.[1][4][5]
Table 1: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 7.89 ± 1.2 | Not Specified | [1] |
| Bel-7402 | Hepatocellular Carcinoma | 5.07 ± 1.4 | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | 12.39 ± 0.7 | Not Specified | [1] |
| BT549 | Triple-Negative Breast Cancer | 18.1 | 48 | [4][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 27.0 | 48 | [4][5] |
Anti-inflammatory Activity
A growing body of evidence highlights the potent anti-inflammatory properties of this compound. It has been shown to inhibit key inflammatory pathways, including the NF-κB and p38 MAPK signaling cascades.[2] A significant mechanism of its anti-inflammatory action is the direct inhibition of the NLRP3 inflammasome, a key component of the innate immune system implicated in various inflammatory diseases.[6] this compound directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent oligomerization, which in turn blocks the activation of caspase-1 and the release of pro-inflammatory cytokines like IL-1β.[6] This activity is significant in models of acute lung injury, rheumatoid arthritis, and neuroinflammation.[6][7][8]
Table 2: Anti-inflammatory Activity of this compound (IC50 Values)
| Target/Assay | Cell Type/Model | IC50 (µM) | Reference |
| NLRP3-mediated IL-1β production | Bone Marrow-Derived Macrophages (BMDMs) | 0.71 | [6] |
Neuroprotective Effects
This compound has also been investigated for its neuroprotective potential. It has been shown to inhibit neuroinflammation in microglial cells, a key factor in the pathogenesis of neurodegenerative diseases.[9][10] The mechanism involves the suppression of lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 by inhibiting the NF-κB signaling pathway.[9][10] Furthermore, this compound has been found to inhibit the formation of amyloid-β (Aβ) fibrils and reduce their cytotoxicity, suggesting a potential therapeutic role in Alzheimer's disease.[11]
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate the major pathways influenced by this compound.
Experimental Protocols
To facilitate reproducibility and further investigation, this section outlines the methodologies for key experiments cited in the literature on this compound.
In Vitro Anticancer Assays
1. Cell Viability Assay (MTT Assay)
-
Cell Culture: Seed hepatocellular carcinoma cells (e.g., SMMC-7721, Bel-7402, HepG2) or triple-negative breast cancer cells (e.g., BT549, MDA-MB-231) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired duration (e.g., 48 hours).[4][5]
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
2. Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).[3]
In Vitro Anti-inflammatory Assays
1. NLRP3 Inflammasome Activation Assay
-
Cell Priming: Seed bone marrow-derived macrophages (BMDMs) in 24-well plates. Prime the cells with 500 ng/mL of lipopolysaccharide (LPS) for 4 hours.[6]
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound for 30 minutes.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.[6][12]
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using an ELISA kit.[6]
2. Western Blot for NF-κB Pathway
-
Cell Treatment: Seed BV2 microglial cells and pre-treat with this compound for 2 hours before stimulating with 1 µg/mL LPS for 1 hour.[10]
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][13][14]
In Vivo Models
1. Mouse Model of Acute Lung Injury (ALI)
-
Animal Model: Use male C57BL/6 mice.
-
Treatment: Administer this compound (e.g., 25 or 50 mg/kg) intraperitoneally or via oral gavage.[6]
-
ALI Induction: One hour after this compound administration, induce ALI by intratracheal instillation of LPS (5 mg/kg).[6][15]
-
Sample Collection: After a set time (e.g., 6 hours), collect bronchoalveolar lavage fluid (BALF) and lung tissues.
-
Analysis: Analyze BALF for total cell count, protein concentration, and cytokine levels (TNF-α, IL-6, IL-1β). Process lung tissues for histopathological examination (H&E staining) and myeloperoxidase (MPO) activity assay.[6][7]
2. Mouse Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)
-
Animal Model: Use male DBA/1J mice.
-
CIA Induction: Immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. Administer a booster immunization 21 days later.
-
Treatment: Once arthritis is established, treat mice with this compound (e.g., 20 µM) daily.[8]
-
Assessment: Monitor arthritis severity by scoring paw swelling and erythema. At the end of the study, collect joint tissues for histological analysis and measure serum levels of inflammatory cytokines.[8]
Conclusion and Future Directions
This compound is a promising natural alkaloid with a well-defined pharmacological profile encompassing anticancer, anti-inflammatory, and neuroprotective activities. Its ability to modulate multiple key signaling pathways, including apoptosis, NF-κB, and the NLRP3 inflammasome, underscores its potential as a lead compound for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers to build upon existing knowledge and further explore the therapeutic applications of this compound.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its translation into a clinical setting.
-
In-depth Mechanistic Studies: Further investigation into the direct molecular targets of this compound will provide a more comprehensive understanding of its mechanism of action.
-
Preclinical Efficacy and Safety: Rigorous evaluation in a wider range of preclinical animal models for various diseases is necessary to establish its efficacy and safety profile.
-
Structural Optimization: Medicinal chemistry efforts to synthesize more potent and selective analogs of this compound could lead to the development of next-generation therapeutics.
By continuing to explore the pharmacological intricacies of this compound, the scientific community can unlock its full potential for addressing unmet medical needs in oncology, inflammatory disorders, and neurodegenerative diseases.
References
- 1. This compound Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced acute lung injury via suppressing TRAF6 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial-mesenchymal transition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial–mesenchymal transition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory Effects of this compound in Rheumatoid Arthritis [xiahepublishing.com]
- 9. This compound Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF-κB Signaling Pathway [mdpi.com]
- 11. This compound inhibits amyloid fibril formation and cytotoxicity of Aβ(1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tabersonine (CAS: 4429-63-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tabersonine, a monoterpenoid indole alkaloid with the CAS number 4429-63-4, is a natural compound of significant interest in the scientific and pharmaceutical communities.[1] Found in various medicinal plants such as Catharanthus roseus and species of the Voacanga genus, it serves as a crucial biosynthetic precursor to the potent anticancer agents vincristine and vinblastine.[2][3][4][5] Beyond its role as an intermediate, this compound itself exhibits a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and mechanisms of action of this compound, supplemented with detailed experimental protocols and visual representations of its associated signaling pathways.
Physicochemical Properties
This compound is an organic heteropentacyclic compound with a complex chemical structure.[1] Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| CAS Number | 4429-63-4 | [1][6][7][8][9] |
| Molecular Formula | C₂₁H₂₄N₂O₂ | [1][2][4][7][9] |
| Molecular Weight | 336.43 g/mol | [1][4][7][9] |
| IUPAC Name | methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,9,13-pentaene-10-carboxylate | [1] |
| Melting Point | >65 °C (decomposes)[6], 196 °C[8][9][10] | [6][8][9][10] |
| Boiling Point | ~488.7 °C (Predicted) | [6][8][9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Ethanol. Slightly soluble in Ethanol. | [3][6][7][8] |
| Appearance | Powder | [11] |
| UV λmax | 226, 296, 329 nm | [7] |
| Storage | Store at -20°C in an inert atmosphere. | [8][9] |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, making it a promising candidate for further investigation in drug development.
Anti-Cancer Activity
This compound exhibits cytotoxic activity against various cancer cell lines.[1] It has been shown to inhibit the viability and proliferation of human hepatocellular carcinoma cells (SMMC-7721 and HepG2).[12] The anti-cancer effects are mediated through the induction of apoptosis via both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[2][12][13]
Mitochondrial Apoptosis Pathway: this compound treatment leads to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c from the mitochondria into the cytoplasm.[2][13] This is accompanied by an increased Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.[2][12]
Death Receptor Apoptosis Pathway: The compound upregulates the expression of Fas and FasL, leading to the activation of caspase-8.[2]
Caption: this compound-induced apoptosis signaling pathways.
Anti-Inflammatory Activity
This compound is a selective and orally active inhibitor of the NLRP3 inflammasome.[12] It directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent oligomerization.[12] This blockage prevents the formation of the ASC speck and activation of caspase-1, thereby reducing the release of pro-inflammatory cytokines like IL-1β.[12] Furthermore, this compound can inhibit the K63-linked ubiquitination of TRAF6, which in turn blocks the NF-κB, PI3K/Akt, and p38 MAPK signaling pathways.[12] Its anti-inflammatory properties have been noted in the context of rheumatoid arthritis, where it inhibits the proliferation and inflammatory responses of fibroblast-like synoviocytes.[14]
Caption: Anti-inflammatory mechanisms of this compound.
Neuroprotective Activity
This compound has been investigated for its potential in treating Alzheimer's disease. It has been shown to inhibit the formation of amyloid-β (Aβ42) fibrils and can disintegrate pre-existing fibrils in vitro.[7] Surface plasmon resonance and molecular dynamics simulations suggest that this compound binds to Aβ42 oligomers, particularly in the β-sheet grooves containing aromatic and hydrophobic residues.[3]
Other Activities
This compound has also been reported to possess hypotensive, hypoglycemic, and diuretic activities.[6][15][16]
Biosynthesis of Vindoline
This compound is a key intermediate in the biosynthesis of vindoline, a precursor to vinblastine. The conversion of this compound to vindoline is a seven-step enzymatic pathway that has been successfully engineered in yeast.[17][18][19]
References
- 1. This compound | C21H24N2O2 | CID 20485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:4429-63-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. nstchemicals.com [nstchemicals.com]
- 6. This compound | 4429-63-4 | CT0294 [triplebond-canada.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound CAS#: 4429-63-4 [m.chemicalbook.com]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. (-)-Tabersonine | 4429-63-4 | FT27985 | Biosynth [biosynth.com]
- 11. This compound - Lifeasible [lifeasible.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Anti-inflammatory Effects of this compound in Rheumatoid Arthritis [xiahepublishing.com]
- 15. selleckchem.com [selleckchem.com]
- 16. This compound | 4429-63-4 [chemicalbook.com]
- 17. pnas.org [pnas.org]
- 18. pnas.org [pnas.org]
- 19. Completion of the seven-step pathway from this compound to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Terpene Indole Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Terpene indole alkaloids (TIAs) represent a large and structurally diverse class of natural products that have garnered significant attention in the scientific community for their wide range of potent biological activities. This technical guide provides an in-depth overview of the core biological activities of TIAs, with a focus on their anticancer, neuroprotective, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this field.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of selected terpene indole alkaloids, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Selected Terpene Indole Alkaloids
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |
| Vincristine | A549 (Lung) | MTT Assay | 0.04 | [1] |
| Vincristine | MCF-7 (Breast) | CCK-8 Assay | 0.007371 | [2] |
| Vincristine | VCR/MCF7 (Vincristine-resistant Breast) | CCK-8 Assay | 10.574 | [2] |
| Vincristine | SY5Y (Neuroblastoma) | MTT Assay | 0.0016 | [1] |
| Hirsutine | MDA-MB-453 (HER2-positive Breast) | Not Specified | ~10 | Not Specified |
| Melosine B | HL-60 (Leukemia) | MTT Assay | 1.6 | [3] |
| Melosine B | SMMC-7721 (Hepatoma) | MTT Assay | 3.2 | [3] |
| Melosine B | A-549 (Lung) | MTT Assay | 2.5 | [3] |
| Melosine B | MCF-7 (Breast) | MTT Assay | 8.1 | [3] |
| Melosine B | SW480 (Colon) | MTT Assay | 4.3 | [3] |
| Taberdivarine E | HeLa (Cervical) | MTT Assay | 1.42 | [4] |
| Taberdivarine E | SW480 (Colon) | MTT Assay | 1.57 | [4] |
| Taberdivarine D | MCF-7 (Breast) | MTT Assay | 2.84 | [4] |
| Compound from Rhazya stricta | MCF-7 (Breast) | MTT Assay | 5.1 ± 0.10 | [5] |
| Compound from Rhazya stricta | HepG2 (Hepatoma) | MTT Assay | 5.1 ± 0.28 | [5] |
| Compound from Rhazya stricta | HeLa (Cervical) | MTT Assay | 3.1 ± 0.17 | [5] |
| Melodinines Y1 | Various | Not Specified | 0.5 - 15.2 | [6] |
Table 2: Neuroprotective and Related Activities of Selected Terpene Indole Alkaloids
| Compound | Biological Target/Assay | Activity | Value (µM) | Reference(s) |
| Melodicochine A | 6-OHDA-induced cell death in SH-SY5Y cells | EC50 | 0.72 ± 0.06 | [7] |
| Known Alkaloids (2-8) from Melodinus cochinchinensis | 6-OHDA-induced cell death in SH-SY5Y cells | EC50 | 0.89 - 17.89 | [7] |
| Catharanthus roseus alkaloids (Compounds 6-8) | Cav3.1 low voltage-gated calcium channel inhibition | IC50 | 11.83 - 14.54 | [8] |
| Crinum latifolium alkaloids | Acetylcholinesterase (AChE) inhibition | IC50 | 32.65 - 212.76 | Not Specified |
Table 3: Antimicrobial Activity of Selected Terpene Indole Alkaloids
| Compound | Microorganism | Assay | MIC (µM) | MBC (µM) | Reference(s) |
| Monoterpene Indole Alkaloid Azine Derivatives (1-6) | Helicobacter pylori | Broth Microdilution | 10 - 20 | - | Not Specified |
| Vobasinyl-iboga type bisindole alkaloid (7) | Helicobacter pylori | Broth Microdilution | 10 - 20 | - | Not Specified |
| Compound 2 from T. elegans | Helicobacter pylori | Broth Microdilution | - | 20 | Not Specified |
| Compound 3 from T. elegans | Helicobacter pylori | Broth Microdilution | - | 20 | Not Specified |
| Compound 6 from T. elegans | Helicobacter pylori | Broth Microdilution | - | 20 | Not Specified |
Table 4: Cytotoxicity of Monoterpene Indole Alkaloids on Normal Cells
| Compound | Cell Line | Assay | CC50 (µM) | Reference(s) |
| Monoterpene Indole Alkaloid Derivatives (1-7) | VERO (Monkey Kidney Epithelial) | MTT Assay | > MIC values | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the biological activity of terpene indole alkaloids.
Anticancer Activity Assays
2.1.1. MTT Cell Viability Assay
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2, HeLa) are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The terpene indole alkaloids are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Neuroprotective Activity Assays
2.2.1. Neuroprotective Effect against 6-Hydroxydopamine (6-OHDA)-Induced Cell Death in SH-SY5Y Cells
This assay evaluates the potential of compounds to protect neuronal cells from oxidative stress-induced apoptosis.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 2 hours).
-
Induction of Cell Death: After pre-treatment, the medium is replaced with a medium containing 6-OHDA (e.g., 50 µM) and the test compounds, and the cells are incubated for another 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay as described in section 2.1.1.
-
Data Analysis: The neuroprotective effect is expressed as the percentage of cell viability in the presence of the compound and 6-OHDA compared to the cells treated with 6-OHDA alone. The EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect) is calculated.
Antimicrobial Activity Assays
2.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and the lowest concentration that results in microbial death.
-
Inoculum Preparation: A suspension of the test microorganism (e.g., Helicobacter pylori) is prepared in a suitable broth (e.g., Mueller-Hinton broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: The terpene indole alkaloids are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium. The plates are incubated, and the MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
2.3.2. Anti-biofilm Activity Assay
This assay assesses the ability of compounds to inhibit the formation of microbial biofilms.
-
Biofilm Formation: The test microorganism is cultured in a 96-well plate in the presence of various concentrations of the terpene indole alkaloids. The plate is incubated for a period sufficient for biofilm formation (e.g., 24-48 hours).
-
Planktonic Cell Removal: After incubation, the planktonic (free-floating) cells are gently removed by washing the wells with a sterile buffer (e.g., PBS).
-
Biofilm Staining: The remaining biofilm is stained with a solution such as 0.1% crystal violet for 15 minutes.
-
Excess Stain Removal: The excess stain is removed by washing with water.
-
Stain Solubilization: The bound stain is solubilized with a solvent such as 30% acetic acid or ethanol.
-
Absorbance Measurement: The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of terpene indole alkaloids.
Signaling Pathway Diagrams
Caption: Hirsutine activates the p38 MAPK pathway, leading to apoptosis.
Caption: Vincristine inhibits microtubule polymerization, leading to M-phase cell cycle arrest and apoptosis.
Experimental Workflow Diagrams
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Terpene indole alkaloids continue to be a promising source of lead compounds for the development of new therapeutics. Their diverse biological activities, spanning anticancer, neuroprotective, and antimicrobial effects, underscore their potential in addressing a range of human diseases. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural products. Further investigation into the mechanisms of action and structure-activity relationships of TIAs will be crucial for the rational design and development of novel and effective drugs.
References
- 1. scribd.com [scribd.com]
- 2. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic indole alkaloids from the fruits of Melodinus cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoterpene Indole Alkaloids from the Aerial Parts of Rhazya stricta Induce Cytotoxicity and Apoptosis in Human Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melodinines Y1–Y4, four monoterpene indole alkaloids from Melodinus henryi - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Monoterpenoid indole alkaloids with potential neuroprotective activities from the stems and leaves of Melodinus cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoterpene Indole Alkaloids with Cav3.1 T-Type Calcium Channel Inhibitory Activity from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Tabersonine's Central Role in Catharanthus roseus Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of tabersonine, a critical branch-point intermediate in the biosynthesis of terpenoid indole alkaloids (TIAs) in Catharanthus roseus (the Madagascar periwinkle). We will explore its biosynthetic origins, its function as a precursor to high-value alkaloids like vindoline, the enzymatic machinery governing its transformations, and the experimental methodologies used to elucidate these complex pathways.
Introduction: The Significance of Catharanthus roseus and TIAs
Catharanthus roseus is a medicinal plant renowned for its production of over 100 distinct TIAs.[1][2][3] These specialized metabolites are integral to the plant's defense mechanisms and possess significant pharmacological properties.[1] Most notably, the dimeric alkaloids vinblastine and vincristine, derived from the monomeric precursors catharanthine and vindoline, are indispensable chemotherapeutic agents used in the treatment of various cancers.[1][4][5] However, these valuable compounds accumulate in trace amounts within the plant, making their extraction costly and subject to supply chain vulnerabilities.[5][6][7]
This challenge has driven extensive research into the TIA biosynthetic pathway to enable metabolic engineering and synthetic biology approaches for improved production.[2][8] At the heart of this intricate metabolic network lies This compound , an aspidosperma-type alkaloid that serves as a crucial hub, directing metabolic flux towards distinct classes of TIAs in an organ-specific manner.[9][10] Understanding the fate of this compound is paramount to manipulating the TIA pathway for the enhanced production of desired pharmaceutical precursors.
The Biosynthesis and Central Role of this compound
This compound itself is the product of a multi-enzyme pathway that begins with the condensation of tryptamine (from the shikimate pathway) and secologanin (from the methylerythritol phosphate pathway). This reaction, catalyzed by strictosidine synthase, forms strictosidine, the common precursor to all TIAs.[11] A series of complex, enzyme-catalyzed reactions then convert strictosidine into this compound and its isomer, catharanthine.[12][13]
Once synthesized, this compound does not simply accumulate; it is positioned at a critical metabolic fork, where its subsequent modification dictates the profile of alkaloids produced in different plant organs.[1][9]
-
In Leaves: this compound is primarily channeled into the seven-step biosynthesis of vindoline , a major alkaloid in aerial tissues and a necessary precursor for vinblastine.[1][9][14]
-
In Roots: this compound is directed towards other alkaloid classes, including lochnericine and hörhammericine , through distinct enzymatic modifications such as hydroxylation and epoxidation at different positions.[1][9][15]
This organ-dependent metabolism highlights the sophisticated spatial regulation of the TIA pathway within the plant.
Enzymatic Conversion Pathways of this compound
The metabolic fate of this compound is determined by a suite of highly specific enzymes whose expression is tightly regulated. The pathways are spatially segregated, with the vindoline pathway being predominant in leaves and other pathways active in the roots.
The Vindoline Biosynthetic Pathway (Leaves)
In the leaf epidermis, this compound is converted to vindoline through a well-characterized seven-step enzymatic cascade.[5][6][9][14] This pathway involves hydroxylations, methylations, oxygenation, reduction, and acetylation.
-
This compound 16-hydroxylase (T16H): This cytochrome P450 monooxygenase initiates the pathway by hydroxylating this compound at the C-16 position.[1][16][17] Two isoforms, T16H1 (CYP71D12) and T16H2 (CYP71D351), have been identified, with T16H2 being the primary enzyme in leaves.[17]
-
16-hydroxythis compound-O-methyltransferase (16OMT): This enzyme methylates the hydroxyl group at C-16 to produce 16-methoxythis compound.[4][14] Both T16H and 16OMT are localized to the leaf epidermis.[4][5]
-
This compound 3-oxygenase (T3O): A cytochrome P450 (CYP71D1V2) that, in concert with T3R, facilitates the formation of a 3-hydroxy intermediate.[5][18][19]
-
This compound 3-reductase (T3R): An alcohol dehydrogenase that reduces the product of the T3O-catalyzed reaction to form 3-hydroxy-16-methoxy-2,3-dihydrothis compound.[5][18][19] The coupled action of T3O and T3R is essential.[5]
-
N-methyltransferase (NMT): Catalyzes the N-methylation of the indole nitrogen, producing desacetoxyvindoline.[1][20]
-
Deacetoxyvindoline 4-hydroxylase (D4H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates desacetoxyvindoline at the C-4 position.[1][14]
-
Deacetylvindoline-4-O-acetyltransferase (DAT): The terminal enzyme, which acetylates the C-4 hydroxyl group to yield the final product, vindoline.[1][14]
The final steps of this pathway, catalyzed by D4H and DAT, occur in specialized laticifer and idioblast cells of the leaf mesophyll, indicating that pathway intermediates must be transported from the epidermis.[4][5][19]
Root-Specific Alkaloid Pathways
In the roots, this compound is metabolized differently, leading to a distinct set of alkaloids.
-
Lochnericine Biosynthesis: This pathway is initiated by the stereoselective C6,C7-epoxidation of this compound, catalyzed by This compound 6,7-Epoxidase (TEX) .[9] Two isoforms, TEX1 and TEX2, have been identified; TEX1 is expressed predominantly in roots, while TEX2 is found in aerial organs.[9]
-
Hörhammericine and other derivatives: The enzyme This compound 19-hydroxylase (T19H) hydroxylates this compound at the C-19 position.[1][10] This intermediate can then be further modified, for example by an acetyltransferase, to produce alkaloids like 19-O-acetylhörhammericine.[9][10]
Quantitative Data on this compound Metabolism
Quantitative analysis is crucial for understanding metabolic flux and identifying rate-limiting steps for engineering efforts. The following tables summarize key quantitative findings from the literature.
Table 1: Metabolite Production via Engineered Pathways
| System | Precursor Fed | Key Genes Engineered | Product | Titer/Yield | Reference |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae | This compound | 7-gene vindoline pathway | Vindoline | 266 mg/L (88% yield) | [6] |
| S. cerevisiae | This compound | 7-gene vindoline pathway | Vindoline | 1.1 mg/L | [21] |
| Nicotiana benthamiana | Strictosidine | TS, and upstream enzymes | This compound | ~10 ng/g frozen tissue | [12] |
| C. roseus hairy roots | Endogenous | T16H + 16OMT overexpression | 16-methoxythis compound | Significant increase | [15] |
| C. roseus hairy roots | Endogenous | TDC + ASα overexpression | Tryptamine | Up to 6-fold increase |[22] |
Table 2: Impact of Gene Silencing and Mutation on Metabolism
| Method | Target Gene | Plant/System | Key Finding | Reference |
|---|---|---|---|---|
| Virus-Induced Gene Silencing (VIGS) | CYP71D351 (T16H2) | C. roseus leaves | Reduced vindoline accumulation | [17] |
| EMS Mutagenesis | this compound 3-Reductase (T3R) | C. roseus plant | 95% reduction in T3R biochemical activity; accumulation of this compound-2,3-epoxide |[18][23] |
Experimental Protocols
The elucidation of this compound's metabolic role relies on a combination of genetic, biochemical, and analytical techniques.
Protocol for Metabolite Analysis by HPLC/LC-MS
This protocol provides a general workflow for the extraction and analysis of TIAs from C. roseus tissues.
-
Sample Preparation: Freeze fresh plant material (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction: Transfer a known mass of powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add a suitable volume of extraction solvent (e.g., 1 mL of 80% methanol).
-
Homogenization: Vortex the mixture vigorously for 1 minute, then sonicate for 30 minutes in a water bath.
-
Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Inject the filtered extract onto an HPLC or LC-MS system. A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a modifier like 0.1% formic acid, is used for separation.
-
Detection: A UV detector (monitoring at wavelengths such as 280 nm and 330 nm) or a mass spectrometer (for mass identification and fragmentation analysis) is used for detection and quantification against authentic standards.[24][25]
-
Protocol for Virus-Induced Gene Silencing (VIGS)
VIGS is a powerful technique for studying gene function by transiently suppressing the expression of a target gene.[5]
Protocol for Recombinant Enzyme Assays
Biochemical characterization of enzymes like T16H or TEX1 requires expressing them in a heterologous system and testing their activity in vitro.
-
Gene Cloning and Expression: The coding sequence of the target enzyme is cloned into an expression vector (e.g., for E. coli or yeast). The recombinant protein is then expressed and purified.
-
Assay Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate buffer, pH 7.5), the purified recombinant enzyme, and necessary cofactors. For cytochrome P450s like T16H, this includes an NADPH-P450 reductase and NADPH.
-
Reaction Initiation: Start the reaction by adding the substrate (e.g., this compound).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).
-
Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex to extract the alkaloids into the organic phase.
-
Analysis: Evaporate the organic solvent, resuspend the residue in methanol, and analyze the product formation using LC-MS, comparing the results to authentic standards.[9][16]
Conclusion and Future Outlook
This compound stands as a linchpin in the complex metabolic network of Catharanthus roseus. Its conversion is a masterfully regulated process that dictates the production of a diverse array of pharmacologically important alkaloids in a spatially distinct manner. The complete elucidation of the seven-step pathway from this compound to vindoline represents a landmark achievement in plant biochemistry and opens the door for advanced metabolic engineering.[5][19]
By leveraging the knowledge of the enzymes that control this compound's fate—such as T16H in leaves and TEX1 in roots—researchers can now rationally design strategies to channel metabolic flux towards desired products. The successful production of vindoline from this compound in engineered yeast at high titers is a testament to the power of this approach and paves the way for a stable, scalable, and sustainable supply of critical anticancer drug precursors.[6][21] Future work will likely focus on optimizing these microbial factories, discovering novel transporters that shuttle intermediates between cellular compartments, and further unraveling the transcriptional regulation that governs this pivotal metabolic hub.
References
- 1. A Pair of this compound 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering & Synthetic Biology of Monoterpenoid Indole Alkaloids Pathway in <i>Catharanthus Roseus</i> [ouci.dntb.gov.ua]
- 3. Transcriptional Regulation and Transport of Terpenoid Indole Alkaloid in Catharanthus roseus: Exploration of New Research Directions [mdpi.com]
- 4. Localization of this compound 16-hydroxylase and 16-OH this compound-16-O-methyltransferase to leaf epidermal cells defines them as a major site of precursor biosynthesis in the vindoline pathway in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Completion of the seven-step pathway from this compound to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolomic responses to the mechanical wounding of Catharanthus roseus’ upper leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 15. Expression of this compound 16-hydroxylase and 16-hydroxythis compound-O-methyltransferase in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Cytochrome P-450 Monooxygenase Catalyzes the First Step in the Conversion of this compound to Vindoline in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A pair of this compound 16-hydroxylases initiates the synthesis of vindoline in an organ-dependent manner in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. Subcellular Localization of Enzymes Involved in Indole Alkaloid Biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization of this compound Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolic engineering of the indole pathway in Catharanthus roseus hairy roots and increased accumulation of tryptamine and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A this compound 3-reductase Catharanthus roseus mutant accumulates vindoline pathway intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of Terpenoid Indole Alkaloids, Carotenoids, Phytosterols, and NMR-Based Metabolomics for Catharanthus roseus Cell Suspension Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Investigating Tabersonine: A Technical Guide for Therapeutic Development
Introduction
Tabersonine is a naturally occurring terpene indole alkaloid predominantly isolated from plants of the Apocynaceae family, such as Catharanthus roseus (Madagascar periwinkle) and species within the Voacanga genus.[1][2] Traditionally, plants containing this compound have been used in various medicinal systems for their anti-diabetic and anti-inflammatory properties.[3][4] In modern pharmacology, this compound has garnered significant attention as a versatile phytochemical with a broad spectrum of activities, including anti-cancer, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][5][6][7] It also serves as a crucial precursor in the biosynthesis of the potent anti-cancer drug vindoline.[8][9][10] This technical guide provides an in-depth overview of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in exploring its therapeutic potential.
Pharmacological Activities and Mechanisms of Action
This compound exerts its biological effects by modulating multiple key signaling pathways implicated in the pathophysiology of various diseases.
Oncology
This compound has demonstrated significant anti-tumor activity, particularly against hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC).[1][11][12] Its primary mechanism involves the induction of apoptosis through the simultaneous activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][13][14]
Mechanism of Action in Cancer Cells:
-
PI3K/Akt Pathway Inhibition : this compound inhibits the phosphorylation of Akt, a critical node in the PI3K/Akt signaling pathway that promotes cancer cell survival and proliferation.[1]
-
Mitochondrial Apoptosis Pathway : It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This is accompanied by an increased Bax/Bcl-2 ratio, which further promotes apoptosis.[1][13]
-
Death Receptor Apoptosis Pathway : The compound upregulates the expression of Fas and its ligand (FasL), activating the death receptor pathway and leading to the cleavage of caspase-8.[1]
-
Caspase Activation : Both pathways converge on the activation of executioner caspases, such as Caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[1]
-
Chemosensitization : In TNBC, this compound enhances sensitivity to cisplatin by downregulating Aurora kinase A (AURKA) and suppressing the epithelial-mesenchymal transition (EMT).[11][12]
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| SMMC7721 | Hepatocellular Carcinoma | 7.89 ± 1.2 | 24 | [1] |
| Bel7402 | Hepatocellular Carcinoma | 5.07 ± 1.4 | 24 | [1] |
| HepG2 | Hepatocellular Carcinoma | 12.39 ± 0.7 | 24 | [1] |
| BT549 | Triple-Negative Breast Cancer | 18.1 | 48 | [11][12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 27.0 | 48 |[11][12] |
Anti-Inflammatory and Immunomodulatory Effects
This compound exhibits potent anti-inflammatory activity across various models, including rheumatoid arthritis (RA), acute lung injury (ALI), and neuroinflammation, by targeting multiple inflammatory cascades.[3][5][6]
Mechanism of Action in Inflammation:
-
NF-κB and MAPK Inhibition : In models of ALI and neuroinflammation, this compound suppresses the production of pro-inflammatory mediators (TNF-α, IL-6, IL-1β, iNOS) by inhibiting the NF-κB and p38 MAPK signaling pathways.[5][6][15] This is achieved by reducing the K63-linked polyubiquitination of TRAF6, an upstream activator.[5][16]
-
PI3K/Akt Pathway Inhibition : In rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), this compound inhibits proliferation, migration, and invasion by suppressing the PI3K-Akt signaling pathway.[3]
-
NLRP3 Inflammasome Inhibition : this compound is a direct inhibitor of the NLRP3 inflammasome.[16] It binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent assembly, which blocks caspase-1 activation and IL-1β secretion.[16][17] The IC50 for NLRP3-mediated IL-1β production in bone marrow-derived macrophages (BMDMs) is 0.71 µM.[16][17]
-
JAK/STAT Pathway Inhibition : It can also alleviate LPS-induced ALI by inhibiting the JAK1/STAT3 signaling pathway, thereby reducing inflammation and apoptosis.[18]
Cardiovascular Effects
This compound demonstrates protective effects against pathological cardiac remodeling and dysfunction induced by hypertension.[7]
Mechanism of Action in Cardiovascular System:
-
TAK1 Inhibition : The primary cardioprotective mechanism involves the direct targeting and inhibition of TGF-β-activated kinase 1 (TAK1). By preventing TAK1 ubiquitination and phosphorylation, this compound blocks downstream inflammatory signaling through NF-κB and JNK/P38 MAPK.[7]
-
Calcium Antagonism : Studies on its analogue, tabernanthine, suggest a complex cardiovascular mechanism that may involve calcium antagonist action, contributing to its bradycardic and hypotensive effects.[19]
References
- 1. This compound Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Anti-inflammatory Effects of this compound in Rheumatoid Arthritis [xiahepublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates lipopolysaccharide-induced acute lung injury via suppressing TRAF6 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound attenuates Angiotensin II-induced cardiac remodeling and dysfunction through targeting TAK1 and inhibiting TAK1-mediated cardiac inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Completion of the seven-step pathway from this compound to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. This compound enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial-mesenchymal transition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial–mesenchymal transition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. This compound Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - Li - Anti-Cancer Agents in Medicinal Chemistry [kazanmedjournal.ru]
- 15. This compound Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibits inflammation and apoptosis through the JAK1/STAT3 signaling pathway to alleviate LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peripheral cardiovascular effects of tabernanthine tartrate in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of Aspidosperma Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Aspidosperma family of alkaloids, a large group of structurally complex natural products, has captivated synthetic chemists for decades due to their significant biological activities and intricate molecular architectures. Their potent therapeutic potential has driven the development of numerous innovative and elegant strategies for their asymmetric synthesis. This document provides detailed application notes and experimental protocols for key methodologies in the asymmetric synthesis of Aspidosperma alkaloids, focusing on enabling researchers to replicate and build upon these cutting-edge synthetic routes.
Key Strategic Approaches to the Aspidosperma Core
The construction of the pentacyclic core of Aspidosperma alkaloids, often featuring a challenging all-carbon quaternary center, has been the focal point of extensive synthetic efforts. Several powerful strategies have emerged, each with its own set of advantages.
A popular and effective method involves the use of Diels-Alder reactions to construct the C and D rings of the alkaloid core. This approach allows for the early introduction of stereocenters with a high degree of control.[1][2] Another powerful strategy is the palladium-catalyzed enantioselective allylic substitution , which has been successfully employed to set the key stereochemistry in the total synthesis of (−)-aspidospermidine.[3][4] More recently, photoredox-initiated cascade reactions , such as the [2+2]/retro-Mannich sequence, have provided a novel and efficient entry to the tetracyclic core of these alkaloids.[5] Furthermore, divergent synthetic strategies have been developed to access a variety of Aspidosperma alkaloids from a common intermediate, showcasing the efficiency of modern synthetic planning.[6][7][8]
The following sections will delve into the detailed experimental protocols for some of these key transformations, along with tabulated data summarizing their efficiency and stereoselectivity.
Data Presentation: A Comparative Overview of Key Synthetic Transformations
The following tables summarize the quantitative data for key reactions in the asymmetric synthesis of various Aspidosperma alkaloids, allowing for a direct comparison of different methodologies.
| Alkaloid Target | Key Reaction | Catalyst/Reagent | Yield (%) | e.e. (%) / d.r. | Reference |
| (+)-Vincadifformine | Intermolecular [4+2] Cycloaddition | Chiral Oxazaborolidine | 85 | 95% e.e. | [6] |
| (-)-Quebrachamine | Intermolecular [4+2] Cycloaddition | Chiral Oxazaborolidine | 85 | 95% e.e. | [6] |
| (+)-Aspidospermidine | Intermolecular [4+2] Cycloaddition | Chiral Oxazaborolidine | 85 | 95% e.e. | [6] |
| (-)-Aspidospermine | Intermolecular [4+2] Cycloaddition | Chiral Oxazaborolidine | 85 | 95% e.e. | [6] |
| (-)-Pyrifolidine | Intermolecular [4+2] Cycloaddition | Chiral Oxazaborolidine | 85 | 95% e.e. | [6] |
| (+)-Tabersonine | Enantioselective Diels-Alder | (S)-(-)-2-(diphenylmethyl)pyrrolidine | 90 | 95% e.e. | [1][2] |
| (-)-Aspidospermidine | Pd-catalyzed Allylic Substitution | Pd(OAc)2 / (R,R)-Trost Ligand | 75 | 91% e.e. | [4] |
| (±)-Aspidospermidine | [2+2]/retro-Mannich Cascade | Ru(bpy)3Cl2 / Visible Light | 68 | N/A | [5] |
| (±)-Limaspermidine | [2+2]/retro-Mannich Cascade | Ru(bpy)3Cl2 / Visible Light | 68 | N/A | [5] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments cited in the literature.
Protocol 1: Enantioselective Diels-Alder Reaction for the Synthesis of the Aspidosperma Core (Aubé Strategy)
This protocol describes the key enantioselective Diels-Alder reaction used in the synthesis of (+)-Tabersonine.[1][2]
Reaction: [4+2] cycloaddition of 1,3-cyclohexadiene and methyl acrylate.
Materials:
-
1,3-Cyclohexadiene
-
Methyl acrylate
-
(S)-(-)-2-(Diphenylmethyl)pyrrolidine (catalyst)
-
Trifluoroacetic acid (co-catalyst)
-
Dichloromethane (CH2Cl2), freshly distilled
-
Argon atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add (S)-(-)-2-(diphenylmethyl)pyrrolidine (0.2 equiv.) and freshly distilled dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add trifluoroacetic acid (0.2 equiv.) to the solution.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add 1,3-cyclohexadiene (1.0 equiv.) to the reaction mixture.
-
In a separate flask, dissolve methyl acrylate (1.2 equiv.) in dichloromethane and add it dropwise to the reaction mixture over a period of 30 minutes.
-
Stir the reaction at -78 °C for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cycloadduct.
Expected Outcome: The desired endo cycloadduct is obtained in high yield (typically >90%) and high enantiomeric excess (typically >95% e.e.).
Protocol 2: Palladium-Catalyzed Enantioselective Allylic Substitution
This protocol details the key stereochemistry-defining step in the total synthesis of (−)-aspidospermidine.[4]
Reaction: Intramolecular C-3 alkenylation of an indole derivative.
Materials:
-
Indole-tethered allylic carbonate substrate
-
Palladium(II) acetate (Pd(OAc)2) (catalyst precursor)
-
(R,R)-Trost ligand (chiral ligand)
-
1,8-Diazabicycloundec-7-ene (DBU) (base)
-
Toluene, anhydrous
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)2 (0.05 equiv.) and the (R,R)-Trost ligand (0.06 equiv.).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
In a separate flask, dissolve the indole-tethered allylic carbonate substrate (1.0 equiv.) in anhydrous toluene.
-
Add the substrate solution to the catalyst mixture.
-
Add DBU (1.5 equiv.) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the cyclized product.
Expected Outcome: The desired pentacyclic product is obtained in good yield (typically around 75%) and high enantiomeric excess (typically >90% e.e.).
Protocol 3: Divergent Synthesis from a Common Intermediate (Wang Strategy)
This protocol outlines the general procedure for the divergent synthesis of various Aspidosperma alkaloids from a common tricyclic ketone intermediate.[6][7]
Common Intermediate: A chiral tricyclic ketone containing the C and D rings of the Aspidosperma core.
General Procedure for Elaboration:
-
Fischer Indole Synthesis: The tricyclic ketone is subjected to a Fischer indole synthesis with an appropriately substituted phenylhydrazine to construct the A and B rings, forming the pentacyclic core.
-
Functional Group Interconversion: The resulting pentacyclic intermediate can then be subjected to a series of functional group interconversions to access different Aspidosperma alkaloids.
-
For (+)-Aspidospermidine: Reduction of the ketone and ester functionalities.
-
For (-)-Aspidospermine: Reduction of the ketone, followed by N-acetylation and subsequent reduction of the amide.
-
For (+)-Vincadifformine: Introduction of a double bond via elimination.
-
For (-)-Quebrachamine: Ring-opening of the D-ring.
-
Detailed Protocol for Fischer Indole Synthesis:
-
To a solution of the tricyclic ketone (1.0 equiv.) in ethanol, add the desired phenylhydrazine hydrochloride (1.2 equiv.) and a catalytic amount of sulfuric acid.
-
Heat the reaction mixture at reflux for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pentacyclic indole derivative.
Visualizations of Key Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.
Caption: Enantioselective Diels-Alder approach to the Aspidosperma core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Divergent Asymmetric Total Synthesis of (+)-Vincadifformine, (-)-Quebrachamine, (+)-Aspidospermidine, (-)-Aspidospermine, (-)-Pyrifolidine, and Related Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expeditious and Divergent Total Syntheses of Aspidosperma Alkaloids Exploiting Iridium(I)-Catalyzed Generation of Reactive Enamine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Quantitative Determination of Tabersonine
Introduction
Tabersonine is a naturally occurring indole alkaloid found in various medicinal plants, notably from the Apocynaceae family. It serves as a crucial precursor in the biosynthesis of several pharmacologically significant alkaloids, including the anti-cancer agent vindoline. Accurate and precise quantification of this compound is essential for quality control of raw materials, optimization of biosynthetic pathways in metabolic engineering, and pharmacokinetic studies. This document provides detailed protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for enhanced sensitivity and selectivity.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in purified extracts and formulations where the concentration is relatively high.
1.1. Experimental Protocol: HPLC-UV
1.1.1. Chromatographic Conditions
A reversed-phase HPLC method has been developed for the quantitative determination of this compound.[1][2] The use of amine modifiers in the mobile phase helps to reduce peak tailing by masking silanol groups in the stationary phase.[1][2]
| Parameter | Condition |
| Column | Nucleosil C8, 5 µm (250 x 4.6 mm I.D.) |
| Mobile Phase | Methanol:Acetonitrile:Water (25:5:70, v/v/v) containing 0.5% Dibutylamine (DBA) and 0.2% Diethylamine (DEA) |
| pH | Adjusted to 3.22 ± 0.2 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 228 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
1.1.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (from Plant Material):
-
Grind the plant material (e.g., Voacanga africana beans) to a fine powder.[3]
-
Extract 100 g of the powdered material with 1 L of 1% aqueous sulfuric acid by stirring overnight.[3]
-
Separate the acidic extract from the plant material.[3]
-
Add 100 g of sodium chloride to the acid extract and let it sit overnight.[3]
-
Extract the solution with chloroform.[3]
-
Dry the chloroform layer with magnesium sulfate and evaporate to dryness.[3]
-
Reconstitute the crude extract in a known volume of mobile phase and filter through a 0.45 µm syringe filter before injection.
-
1.2. Method Validation Summary
The following table summarizes typical validation parameters for an HPLC-UV method for this compound quantification.
| Parameter | Typical Results |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity and is ideal for quantifying low levels of this compound in complex biological matrices such as yeast cultures or plasma.[4]
2.1. Experimental Protocol: UPLC-MS/MS
2.1.1. Chromatographic and Mass Spectrometric Conditions
An ultra-performance liquid chromatography/mass spectrometry method can be used to simultaneously quantify this compound and other indole alkaloids.[5]
| Parameter | Condition |
| Column | Acquity UPLC® C18 or equivalent (e.g., 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (m/z): 337.2Product Ion (m/z): 144.1 (Quantifier), 158.1 (Qualifier) |
2.1.2. Standard and Sample Preparation
-
Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, but use methanol as the diluent.
-
Sample Preparation (from Yeast Culture):
2.2. Method Validation Summary
The following table summarizes typical validation parameters for a UPLC-MS/MS method for this compound quantification.
| Parameter | Typical Results |
| Linearity (r²) | ≥ 0.995 |
| Range | 1 - 5000 ng/mL[5] |
| Precision (%RSD) | < 15%[5] |
| Accuracy (% Recovery) | 85 - 115%[5] |
| Limit of Detection (LOD) | ~0.1 ng/mL[5] |
| Limit of Quantification (LOQ) | ~0.5 ng/mL[5] |
3. Visualizations
3.1. Experimental Workflow for HPLC Analysis
Caption: General workflow for the quantitative determination of this compound by HPLC.
3.2. Biosynthetic Pathway of Vindoline from this compound
Caption: Simplified biosynthetic pathway from this compound to Vindoline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 4. Optimization of this compound Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of four indole alkaloids in Catharanthus roseus cell line C20hi by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Completion of the seven-step pathway from this compound to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of Tabersonine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabersonine, a monoterpenoid indole alkaloid (MIA), is a crucial precursor in the biosynthesis of several pharmacologically significant compounds, including the anti-cancer drug precursors vindoline and catharanthine.[1][2][3] The metabolic fate of this compound is of significant interest in drug discovery and metabolic engineering for the enhanced production of these valuable alkaloids. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of this compound and its metabolites in various biological matrices.[4][5][6] This application note provides a detailed protocol for the analysis of this compound metabolites using LC-MS/MS, guidance on data presentation, and visualization of the relevant metabolic pathway and experimental workflow.
Metabolic Pathway of this compound
This compound serves as a branch-point intermediate in the complex MIA biosynthetic pathway. In the medicinal plant Catharanthus roseus, this compound is converted to vindoline through a series of enzymatic reactions.[1][2][7] This pathway involves several key enzymes, including hydroxylases, methyltransferases, oxygenases, and reductases, leading to the formation of various intermediates.[1][3] Understanding this pathway is essential for identifying potential metabolites in LC-MS analyses.
Experimental Protocols
This section details the methodology for the extraction and LC-MS/MS analysis of this compound and its metabolites from plant material.
Sample Preparation (Plant Tissue)
-
Harvesting and Storage: Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.[8] Store the samples at -80°C until extraction.
-
Grinding: Grind the frozen plant tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[8]
-
Extraction:
-
Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent (80% methanol in water, v/v).
-
Vortex the mixture for 1 minute.
-
Sonicate the sample in an ice bath for 30 minutes.
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.[9]
-
Transfer the supernatant to a new microcentrifuge tube.
-
For quantitative analysis, it is recommended to add an appropriate internal standard to the extraction solvent.
-
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.[10]
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of these alkaloids.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.[9]
-
-
Gradient Elution:
Time (min) % Solvent B 0.0 5 1.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Positive ion mode (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates:
-
Desolvation Gas (N₂): 800 L/hr.
-
Cone Gas (N₂): 50 L/hr.
-
-
Data Acquisition:
-
Full Scan: Acquire data in full scan mode over a mass range of m/z 100-1000 for initial metabolite profiling.
-
Tandem MS (MS/MS): For targeted analysis and structural elucidation, perform product ion scans for the protonated molecules [M+H]⁺ of this compound and its expected metabolites. Collision-induced dissociation (CID) is used to generate fragment ions.[11] Optimized collision energies should be determined for each compound.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (µg/g FW) ± SD (Sample A) | Concentration (µg/g FW) ± SD (Sample B) |
| This compound | 9.8 | 337.19 | 121.1, 144.1 | 15.2 ± 1.3 | 10.8 ± 0.9 |
| 16-Hydroxythis compound | 8.5 | 353.18 | 121.1, 160.1 | 2.1 ± 0.3 | 3.5 ± 0.4 |
| 16-Methoxythis compound | 9.1 | 367.20 | 121.1, 174.1 | 5.7 ± 0.6 | 8.2 ± 0.7 |
| Lochnericine | 10.2 | 353.18 | 130.1, 214.1 | 0.8 ± 0.1 | 0.5 ± 0.1 |
| Hörhammericine | 10.5 | 355.20 | 130.1, 228.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| Vindoline | 7.2 | 457.24 | 122.1, 160.1 | 0.5 ± 0.1 | 1.1 ± 0.2 |
Note: The retention times, precursor ions, product ions, and concentration values in this table are hypothetical and should be replaced with experimental data.
Experimental Workflow
The overall experimental workflow for the LC-MS analysis of this compound metabolites is depicted below.
Conclusion
This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the structured data presentation and workflow visualization, offer a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic engineering. The successful application of this methodology will enable a deeper understanding of this compound metabolism and facilitate the development of novel pharmaceuticals and biotechnological production platforms.
References
- 1. Completion of the seven-step pathway from this compound to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Completion of the seven-step pathway from this compound to the anticancer drug precursor vindoline and its assembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in qualitative and quantitative analysis of phytochemical constituents and their metabolites using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 9. Frontiers | Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list [frontiersin.org]
- 10. lcms.cz [lcms.cz]
- 11. cris.vtt.fi [cris.vtt.fi]
Engineering the Vindoline Pathway in Yeast Using Tabersonine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic engineering of Saccharomyces cerevisiae to produce the therapeutically important monoterpenoid indole alkaloid (MIA), vindoline, from its precursor, tabersonine. These guidelines are based on successful strategies that have significantly increased vindoline titers, offering a promising alternative to extraction from the Madagascar periwinkle (Catharanthus roseus).
Introduction
Vindoline is a critical precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The natural abundance of these compounds in C. roseus is low, leading to high costs and potential supply chain vulnerabilities. Reconstituting the seven-step enzymatic pathway from this compound to vindoline in a microbial host like S. cerevisiae presents a scalable and sustainable production platform.
The biosynthetic pathway involves a series of complex enzymatic reactions catalyzed by enzymes from C. roseus. Key metabolic engineering strategies have focused on optimizing the expression of these enzymes, enhancing cofactor availability, and refining fermentation processes to achieve high yields. Titers as high as 266 mg/L of vindoline have been reported, demonstrating the potential of yeast as a robust chassis for producing this valuable pharmaceutical precursor.[1][2][3]
The Vindoline Biosynthetic Pathway from this compound
The conversion of this compound to vindoline in engineered yeast requires the heterologous expression of seven enzymes from C. roseus. The pathway is initiated by two cytochrome P450 enzymes (T16H2 and T3O) and involves subsequent reduction, methylation, hydroxylation, and acetylation steps.
References
Application Notes and Protocols for Tabersonine Biotransformation in Microbial Cell Factories
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biotransformation of tabersonine in microbial cell factories. The primary focus is on the production of the pharmaceutically important precursor, vindoline, using engineered Saccharomyces cerevisiae (baker's yeast), as this is the most extensively researched and documented application. Methodologies for exploring other microbial hosts and potential biotransformation products are also discussed.
Application Notes
This compound, a monoterpenoid indole alkaloid (MIA), serves as a crucial precursor for the synthesis of valuable anticancer drugs, most notably vinblastine and vincristine. The chemical synthesis of these complex molecules is challenging and economically unviable. Microbial cell factories offer a promising and sustainable alternative for the production of this compound-derived compounds through biotransformation.
Saccharomyces cerevisiae has emerged as a robust chassis for reconstituting the multi-step enzymatic pathway from this compound to vindoline.[1][2][3] This involves the heterologous expression of several plant-derived enzymes, primarily from Catharanthus roseus. Metabolic engineering strategies are crucial to optimize the flux through this pathway and enhance product titers. Key considerations include:
-
Enzyme Selection and Expression: The vindoline biosynthesis pathway from this compound involves seven enzymatic steps.[1][2] The selection of appropriate orthologs and balancing their expression levels is critical to prevent the accumulation of inhibitory intermediates and the formation of undesired byproducts.[2]
-
Cofactor Availability: Many enzymes in the pathway, particularly cytochrome P450s, require cofactors such as NADPH. Engineering the host's central metabolism to increase the supply of these cofactors can significantly improve product yields.[3]
-
Subcellular Compartmentalization: Targeting enzymes to specific cellular compartments, such as the endoplasmic reticulum for P450s, can enhance their activity and stability.
-
Enzyme Promiscuity: Some enzymes in the pathway can act on multiple substrates, leading to the formation of byproducts like vindorosine.[2] Strategic modulation of gene expression can help to channel the metabolic flux towards the desired product.[2]
While S. cerevisiae is the most studied host, other microorganisms like Escherichia coli are also being explored for the production of plant alkaloids and terpenoids.[4][5] The principles of metabolic engineering are transferable, although host-specific optimizations are necessary.
Beyond vindoline, this compound can be a substrate for other biotransformations. For instance, in plant cell cultures of C. roseus, this compound is converted to lochnericine and hörhammericine.[6] These transformations, catalyzed by oxygenases, represent potential avenues for generating novel alkaloid diversity using microbial biocatalysts.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the biotransformation of this compound to vindoline in engineered S. cerevisiae.
| Strain Description | This compound Fed (mg/L) | Vindoline Titer (mg/L) | Conversion Yield (mg vindoline / g dry cell weight / 12h) | Reference |
| S. cerevisiae expressing the seven-gene pathway from this compound to vindoline. | Not specified | 1.1 | 0.24 | [1] |
| Engineered S. cerevisiae with increased and tuned copy numbers of pathway genes, optimized P450-CPR pairing, engineered microenvironment for P450 expression, enhanced cofactor supply, and optimized fermentation conditions. | 50 | ~16.5 | Not reported | [3][7] |
| Intermediate | Relative Peak Area (24h post-feeding with 250 µM this compound) | Reference |
| 16-hydroxythis compound | ~0.2 | [2] |
| 16-methoxythis compound | ~0.1 | [2] |
| This compound epoxide | ~0.15 | [2] |
Experimental Protocols
Protocol 1: Heterologous Expression of this compound Biotransformation Pathway in Saccharomyces cerevisiae
This protocol outlines the general steps for introducing and expressing the seven-gene pathway for vindoline synthesis from this compound in S. cerevisiae.
1. Gene Acquisition and Codon Optimization:
- Obtain the coding sequences for the seven enzymes from Catharanthus roseus:
- This compound 16-hydroxylase 2 (T16H2)
- 16-hydroxythis compound O-methyltransferase (16OMT)
- This compound 3-oxygenase (T3O)
- This compound 3-reductase (T3R)
- 3-hydroxy-16-methoxy-2,3-dihydrothis compound N-methyltransferase (NMT)
- Desacetoxyvindoline-4-hydroxylase (D4H)
- Deacetylvindoline-4-O-acetyltransferase (DAT)
- Codon-optimize the gene sequences for optimal expression in S. cerevisiae.
- Synthesize the optimized genes and clone them into suitable yeast expression vectors. It is advisable to use a combination of integrative and episomal plasmids to balance expression levels and strain stability.
2. Yeast Transformation:
- Use a suitable S. cerevisiae strain, such as BY4741.[6]
- Transform the yeast cells with the expression plasmids using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
- Select transformants on appropriate synthetic complete (SC) drop-out media.
3. Cultivation and Induction:
- Inoculate a single colony of the transformed yeast into 5 mL of SC drop-out medium with 2% (w/v) glucose and grow overnight at 30°C with shaking.
- Inoculate the overnight culture into 50 mL of fresh SC drop-out medium with 2% (w/v) galactose (for galactose-inducible promoters) to an initial OD600 of 0.1.
- Incubate at 30°C with shaking for 24-48 hours to induce protein expression.
Protocol 2: Small-Scale Biotransformation of this compound
This protocol is for assessing the functionality of the engineered yeast strain in converting this compound.
1. Cell Preparation:
- After the induction period, harvest the yeast cells by centrifugation at 3,000 x g for 5 minutes.
- Wash the cell pellet with sterile water and resuspend in a suitable biotransformation buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
2. Biotransformation Reaction:
- Adjust the cell density to a desired OD600 (e.g., 10).
- Add this compound (dissolved in a suitable solvent like DMSO or ethanol) to the cell suspension to a final concentration of 50-250 µM.[2]
- Incubate the reaction mixture at 30°C with shaking for 24-48 hours.
3. Extraction of Alkaloids:
- Separate the yeast cells from the culture medium by centrifugation.
- For secreted products, take the supernatant. For intracellular products, lyse the cells (e.g., by bead beating or freeze-thaw cycles).
- Extract the alkaloids from the supernatant or cell lysate with an equal volume of ethyl acetate.
- Repeat the extraction twice.
- Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
4. Sample Preparation for Analysis:
- Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.
- Filter the sample through a 0.22 µm syringe filter before analysis.
Protocol 3: Analytical Quantification of this compound and its Derivatives
This protocol describes the analysis of biotransformation products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. HPLC-MS System:
- Use a C18 reverse-phase HPLC column.
- Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Set the mass spectrometer to operate in positive ion mode and use selected ion monitoring (SIM) or full scan mode to detect this compound and its expected derivatives.
2. Quantification:
- Prepare standard curves for this compound and any available authentic standards of the biotransformation products.
- Quantify the compounds in the samples by comparing their peak areas to the standard curves.
- For unknown products, relative quantification can be performed based on peak areas.
Visualizations
Caption: Biosynthetic pathway from this compound to vindoline.
Caption: Experimental workflow for this compound biotransformation.
References
- 1. Completion of the seven-step pathway from this compound to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of this compound Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient production of vindoline from this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A bacterial platform for fermentative production of plant alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitor studies of this compound metabolism in C. roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating NLRP3-Driven Inflammatory Diseases with Tabersonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the host's defense against pathogens and cellular stress.[1] Dysregulation of the NLRP3 inflammasome, however, is implicated in the pathogenesis of a wide array of inflammatory diseases, including but not limited to gout, atherosclerosis, type 2 diabetes, and neurodegenerative disorders.[2] This has positioned the NLRP3 inflammasome as a key therapeutic target for the development of novel anti-inflammatory agents.
Tabersonine, a natural indole alkaloid isolated from the medicinal plant Catharanthus roseus, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome.[1][3][4] Preclinical studies have demonstrated that this compound effectively suppresses NLRP3 inflammasome activation, leading to a reduction in the production of pro-inflammatory cytokines IL-1β and IL-18, and inhibiting pyroptosis, a form of inflammatory cell death.[1] Mechanistically, this compound has been shown to directly bind to the NACHT domain of the NLRP3 protein, thereby inhibiting its ATPase activity and subsequent oligomerization, which are essential steps for inflammasome assembly.[1][3]
These application notes provide a comprehensive guide for utilizing this compound as a research tool to study the role of the NLRP3 inflammasome in various disease models. The following sections detail the molecular interactions of this compound, its efficacy in both in vitro and in vivo models, and provide detailed protocols for experimental validation.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on NLRP3 inflammasome activation in vitro.
Table 1: Dose-Dependent Inhibition of IL-1β Secretion by this compound in Bone Marrow-Derived Macrophages (BMDMs)
| This compound Concentration (µM) | IL-1β Inhibition (%) | IC50 (µM) |
| 1 | >50% | 0.71[1][4] |
| 5 | >90% | |
| 10 | >95%[1] |
BMDMs were primed with LPS and subsequently stimulated with ATP to induce NLRP3 inflammasome activation.
Table 2: Effect of this compound on NLRP3 Inflammasome-Related Protein Expression in BMDMs
| Treatment | pro-IL-1β Expression | NLRP3 Expression | Caspase-1 (p20) Cleavage | GSDMD-NT Production |
| LPS + ATP | Upregulated | Upregulated | Increased | Increased |
| LPS + ATP + this compound (10 µM) | No significant change | No significant change | Significantly Reduced[1] | Significantly Reduced[1] |
This data indicates that this compound does not affect the priming step of NLRP3 inflammasome activation (expression of pro-IL-1β and NLRP3) but inhibits the activation step (caspase-1 cleavage and GSDMD cleavage).
In Vivo Efficacy of this compound
The following tables summarize the quantitative data on the therapeutic effects of this compound in mouse models of NLRP3-driven diseases.
Table 3: Effect of this compound on Alum-Induced Peritonitis in Mice
| Treatment Group | Total Peritoneal Cells (x10^6) | Peritoneal IL-1β (pg/mL) | Peritoneal Neutrophils (%) | Peritoneal Monocytes (%) |
| Vehicle | ~2 | ~50 | ~5 | ~10 |
| Alum + Vehicle | ~8 | ~400 | ~40 | ~30 |
| Alum + this compound (10 mg/kg) | ~4[1] | ~150[1] | ~20[1] | ~15[1] |
Table 4: Effect of this compound on LPS-Induced Acute Lung Injury (ALI) in Mice
| Treatment Group | Lung Wet/Dry Ratio | BALF Protein (mg/mL) | BALF Total Cells (x10^5) | BALF IL-1β (pg/mL) |
| Vehicle | ~4.5 | ~0.2 | ~1 | ~20 |
| LPS + Vehicle | ~6.5 | ~1.0 | ~5 | ~150 |
| LPS + this compound (10 mg/kg) | ~5.0[1] | ~0.4[1] | ~2[1] | ~50[1] |
Signaling Pathways and Experimental Workflows
References
- 1. This compound, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammation and apoptosis through the JAK1/STAT3 signaling pathway to alleviate LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Tabersonine on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tabersonine is a naturally occurring indole alkaloid found in plants of the Apocynaceae family.[1][2][3] It has garnered interest in the scientific community for its various pharmacological activities, including anti-inflammatory effects and, notably, its anti-tumor properties.[1][2][3][4] Research has demonstrated that this compound can inhibit the proliferation and viability of various cancer cell lines, primarily by inducing programmed cell death (apoptosis).[1][2][5] These application notes provide a summary of the cytotoxic effects of this compound, its mechanisms of action, and detailed protocols for assessing its impact on cancer cell viability.
Application Note 1: Cytotoxic Effects of this compound
This compound has shown significant cytotoxic and anti-proliferative effects against multiple cancer cell lines, particularly in hepatocellular carcinoma and triple-negative breast cancer. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined through various cell viability assays.
Data Presentation: IC50 Values of this compound in Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound across different human cancer cell lines. This data is crucial for determining appropriate concentration ranges for in vitro experiments.
| Cancer Type | Cell Line | IC50 Value (µM) | Assay Duration | Reference |
| Hepatocellular Carcinoma | SMMC7721 | 7.89 ± 1.2 | 24h | [1] |
| Hepatocellular Carcinoma | Bel7402 | 5.07 ± 1.4 | 24h | [1] |
| Hepatocellular Carcinoma | HepG2 | 12.39 ± 0.7 | 24h | [1] |
| Triple-Negative Breast Cancer | BT549 | 18.1 | 48h | [6][7] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 27.0 | 48h | [6][7] |
Application Note 2: Mechanism of Action
Studies indicate that this compound exerts its anti-cancer effects primarily through the induction of apoptosis via multiple signaling pathways.
Induction of Apoptosis in Hepatocellular Carcinoma (HCC)
In HCC cell lines like HepG2, this compound has been shown to induce apoptosis through the simultaneous activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3]
-
Mitochondrial Pathway (Intrinsic): this compound treatment leads to an increased Bax/Bcl-2 ratio, which in turn reduces the mitochondrial membrane potential.[1][2][5] This triggers the release of cytochrome c from the mitochondria into the cytoplasm, leading to the activation of caspase-9 and downstream executioner caspases.[1]
-
Death Receptor Pathway (Extrinsic): The compound upregulates the expression of Fas and FasL, key components of the death receptor pathway.[1] This engagement activates the initiator caspase-8, which subsequently activates executioner caspases like caspase-3 to execute cell death.[1]
-
PI3K/Akt Pathway Inhibition: this compound has been observed to inhibit the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway which is crucial for cell survival and proliferation.[1][2] Inhibition of this pathway contributes to its pro-apoptotic effect.
Enhancement of Chemosensitivity in Triple-Negative Breast Cancer (TNBC)
In TNBC cell lines BT549 and MDA-MB-231, this compound has been shown to enhance the cytotoxic effects of the conventional chemotherapy drug cisplatin.[6][7] The mechanism involves the suppression of the epithelial-mesenchymal transition (EMT), a process associated with drug resistance and metastasis.[6][7] Furthermore, Aurora kinase A (AURKA) has been identified as a potential downstream target of this compound in this context.[6][7]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effect of this compound on cancer cell lines, based on methodologies described in the cited literature.[1][2][6]
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 value.[1]
Materials:
-
Cancer cell lines (e.g., HepG2, SMMC7721)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[1]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 6, 12, 18, 24, 30 µM).[1] Include a vehicle control group treated with DMSO at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash the pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to investigate the molecular mechanism of this compound-induced apoptosis by measuring changes in protein expression.[1][2]
Materials:
-
Treated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Caspase-9, anti-Fas, anti-FasL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in loading buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin to determine relative changes in protein expression.
References
- 1. This compound Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - Li - Anti-Cancer Agents in Medicinal Chemistry [kazanmedjournal.ru]
- 6. This compound enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial–mesenchymal transition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial-mesenchymal transition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tabersonine Concentration for Vindoline Production
Welcome to the technical support center for the optimization of vindoline production from tabersonine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My vindoline yield is low, and I'm observing a significant amount of vindorosine as a byproduct. What is the likely cause and how can I fix it?
A1: The primary cause of vindorosine formation is the enzymatic competition for the initial substrate, this compound. The enzyme this compound 3-oxygenase (T3O) can act on this compound, diverting it into the vindorosine biosynthetic pathway, while this compound 16-hydroxylase (T16H) directs it towards vindoline.[1][2]
Troubleshooting Steps:
-
Increase T16H and 16OMT Gene Copy Numbers: To favor the vindoline pathway, increase the expression of T16H and the subsequent enzyme, 16-hydroxythis compound 16-O-methyltransferase (16OMT).[2][3][4] This can be achieved by integrating additional copies of these genes into your expression system (e.g., engineered yeast). By increasing the flux towards 16-methoxythis compound, you reduce the availability of this compound for T3O.
-
Optimize Enzyme Stoichiometry: Fine-tuning the relative expression levels of all seven pathway enzymes is crucial. A higher ratio of T16H to T3O activity is desirable.[3]
-
Substrate Feeding Strategy: A continuous, low-concentration feeding of this compound may favor its conversion to vindoline and limit the accumulation of vindorosine.[5]
Q2: I'm observing the accumulation of intermediate metabolites like 16-hydroxythis compound or desacetoxyvindoline. What could be the issue?
A2: Accumulation of intermediates indicates a bottleneck at a specific enzymatic step in the vindoline biosynthetic pathway.
Troubleshooting Steps:
-
Accumulation of 16-hydroxythis compound: This points to insufficient activity of 16-hydroxythis compound 16-O-methyltransferase (16OMT).[2] Consider increasing the gene copy number or using a more efficient isoform of 16OMT.
-
Accumulation of desacetoxyvindoline: This suggests a bottleneck at the desacetoxyvindoline 4-hydroxylase (D4H) step.[1][6] Optimizing the expression of D4H and ensuring adequate cofactor availability (Fe²⁺ and 2-oxoglutarate) is important.
-
Accumulation of N-desmethyl intermediates: This points to a limitation in the N-methyltransferase (NMT) activity.[6] Enhancing NMT expression and ensuring sufficient S-adenosyl-L-methionine (SAM) cofactor supply can alleviate this.[7]
Q3: How does the initial this compound concentration affect vindoline production and conversion yield?
A3: The initial this compound concentration is a critical parameter. While a higher initial concentration can lead to a higher absolute titer of vindoline, it can also decrease the overall conversion yield and lead to the formation of byproducts.[5][8]
Key Considerations:
-
High Concentrations: At high this compound concentrations, the upstream enzymes (T16H and T3O) can become saturated, and the flux may be diverted towards the vindorosine pathway.[5] This also increases the likelihood of intermediate accumulation if downstream enzymes cannot keep up.
-
Low Concentrations: Lower, controlled concentrations, often achieved through fed-batch strategies, can maintain a higher conversion yield and minimize byproduct formation.[5]
Q4: What are the optimal fermentation conditions for vindoline production in engineered yeast?
A4: Fermentation conditions play a significant role in the efficiency of vindoline production.
Recommendations:
-
Media: Rich media (e.g., YP medium) has been shown to support higher vindoline titers compared to synthetic complete (SC) medium, likely due to better cell growth and enzyme expression.[7][8]
-
pH: The pH of the culture medium can affect enzyme activity. Maintaining an optimal pH is crucial for consistent production.
-
Feeding Strategy: As mentioned, a fed-batch approach with intermittent or continuous feeding of this compound at a low concentration has been shown to improve both the titer and yield of vindoline.[5][9]
Q5: Besides pathway enzymes, what other factors can be engineered to improve vindoline yield?
A5: Several host-related factors in engineered yeast can be optimized:
-
Cofactor Supply:
-
NADPH: The P450 enzymes T16H and T3O require NADPH as a cofactor. Overexpressing genes involved in NADPH regeneration (e.g., ZWF1, GAPN) can enhance their activity.[7]
-
SAM: The methyltransferases 16OMT and NMT utilize S-adenosyl-L-methionine (SAM). Overexpressing genes like SAM2 can increase the intracellular SAM pool.[7]
-
-
Cytochrome P450 Reductases (CPRs): The activity of the cytochrome P450 enzymes (T16H and T3O) is dependent on CPRs. Pairing these enzymes with compatible CPRs from different origins can significantly improve their performance.[7]
-
Endoplasmic Reticulum (ER) Engineering: Since T16H and T3O are often localized to the ER, expanding the ER by manipulating genes like OPI1 and INO2 can provide more space for functional enzyme expression and improve vindoline production.[7]
Data Presentation
Table 1: Effect of this compound Concentration on Vindoline Production in Engineered S. cerevisiae
| This compound Concentration (mg/L) | Vindoline Titer in SC Medium (mg/L) | Vindoline Titer in YP Medium (mg/L) | Conversion Yield in SC Medium (%) | Conversion Yield in YP Medium (%) |
| 10 | ~1.5 | ~5.8 | ~15 | ~58 |
| 25 | ~2.0 | ~5.5 | ~8 | ~22 |
| 50 | ~2.2 | ~5.0 | ~4.4 | ~10 |
| 75 | ~2.5 | ~4.5 | ~3.3 | ~6 |
| 100 | ~2.8 | ~4.0 | ~2.8 | ~4 |
| 125 | ~3.0 | ~3.5 | ~2.4 | ~2.8 |
Data adapted from a study on metabolically engineered Saccharomyces cerevisiae.[5][7][8]
Table 2: Vindoline Production in Engineered Yeast with Optimized Fed-Batch Strategy
| Feeding Strategy | Total this compound Fed (mg/L) | Final Vindoline Titer (mg/L) | Conversion Yield (%) | Reference |
| Single Pulse | ~100 | ~5.8 | ~5.8 | [5] |
| Intermittent Feeding (15 mg/L every 24h) | ~100 | 16.5 | ~16.5 | [5] |
| Optimized Fed-Batch in Bioreactor | Not specified | 266 | 88 | [1] |
Experimental Protocols
Protocol 1: General Yeast Cultivation and this compound Feeding for Vindoline Production
-
Strain Inoculation: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of synthetic complete (SC) medium or YP medium with 2% glucose. Grow overnight at 30°C with shaking at 250 rpm.
-
Main Culture: Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh medium containing 2% galactose to induce gene expression.
-
This compound Addition:
-
Batch Feeding: Add this compound (dissolved in a suitable solvent like DMSO) to the desired final concentration at the beginning of the induction.
-
Fed-Batch Feeding: For intermittent feeding, add a concentrated stock of this compound at set time intervals (e.g., 15 mg/L every 24 hours).[5]
-
-
Incubation: Continue to incubate the cultures at 30°C with shaking.
-
Sampling and Analysis: Collect culture samples at various time points. Separate the supernatant from the cells by centrifugation. Extract the alkaloids from the supernatant with an organic solvent (e.g., ethyl acetate). Analyze the extracts by UPLC-MS to quantify vindoline and other metabolites.
Mandatory Visualizations
Caption: Vindoline and Vindorosine Biosynthetic Pathways from this compound.
Caption: Troubleshooting Workflow for Low Vindoline Yield.
References
- 1. Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of this compound Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient production of vindoline from this compound by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Improving peak tailing in HPLC analysis of Tabersonine
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Tabersonine, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic because it can lead to several analytical challenges, including:
-
Reduced resolution between adjacent peaks.[3]
-
Decreased sensitivity and peak height.[3]
-
Inaccurate peak integration, which affects quantitative precision.[2][3]
This compound, as an alkaloid, is a basic compound and is particularly susceptible to peak tailing due to its chemical properties and interactions within the HPLC system.[4][5]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The most common cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[3][4][5] Specifically, this involves:
-
Silanol Interactions: Silica-based HPLC columns have residual silanol groups (Si-OH) on their surface.[1] At mobile phase pH levels above 3, these silanol groups can become ionized (Si-O⁻) and interact electrostatically with the protonated form of the basic this compound molecule.[4][6][7] This secondary retention mechanism leads to tailing peaks.[4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak asymmetry.[6]
-
Trace Metal Contamination: The silica matrix of the column packing can contain trace metals like iron or aluminum, which can increase the acidity of the silanol groups, thereby intensifying their interaction with basic analytes and worsening peak tailing.[1][8]
Other potential causes include column overload, extra-column volume (dead volume), column contamination or degradation, and using a sample solvent that is stronger than the mobile phase.[3][9][10]
Q3: How can I systematically troubleshoot and resolve peak tailing for this compound?
A3: A logical troubleshooting approach is crucial. It's recommended to change only one parameter at a time to identify the root cause.[8] A typical workflow would be:
-
Evaluate the Column: If you have a new column, run a standard to benchmark its performance.[8] If an older column suddenly shows tailing for all peaks, it might have a void or be contaminated.[3] Consider replacing it.[3]
-
Optimize the Mobile Phase: This is often the most effective area for improvement.
-
Adjust pH: Lower the mobile phase pH to ≤ 3. This protonates the silanol groups, minimizing their interaction with the protonated this compound.[1][4]
-
Add a Competing Base: Incorporate a mobile phase additive like triethylamine (TEA) at a concentration of around 20 mM.[1] TEA acts as a competing base that interacts with the active silanol sites, effectively masking them from the analyte.[3]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help maintain a stable pH and can also mask some silanol interactions.[8]
-
-
Change the Column Type: If mobile phase optimization is insufficient, consider a different column chemistry.
-
Use End-capped or Base-Deactivated Columns: These columns have their residual silanol groups chemically modified to be less active, which significantly reduces tailing for basic compounds.[4][9][11]
-
Modern Silica Columns (Type B): Newer, high-purity Type B silica columns have a much lower concentration of active silanols and trace metals compared to older Type A silica, resulting in better peak shapes for basic analytes.[1]
-
Hybrid or Polar-Embedded Phases: These offer alternative chemistries that shield the silanol groups and provide improved peak symmetry for basic compounds.[1][6]
-
-
Check for System Issues:
-
Reduce Extra-Column Volume: Ensure all tubing is as short and narrow in diameter as possible, and that all fittings are properly made to avoid dead volume.[6][9][12]
-
Check for Column Overload: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[3][9]
-
Troubleshooting Guides
Guide 1: Mobile Phase Optimization for this compound Analysis
This guide provides a systematic approach to optimizing the mobile phase to reduce peak tailing.
| Step | Action | Rationale | Expected Outcome |
| 1 | Lower Mobile Phase pH | Prepare the aqueous portion of your mobile phase with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to achieve a pH of 2.5-3.0. | At low pH, silanol groups are protonated (Si-OH), preventing their ionic interaction with the protonated this compound, thus improving peak symmetry.[1][4][8] |
| 2 | Increase Buffer Strength | If using a buffer (e.g., phosphate or acetate), increase the concentration to 20-50 mM. | A higher buffer concentration helps to maintain a consistent pH and can help mask some of the active silanol sites on the stationary phase.[2][8] |
| 3 | Add a Competing Base | Add a small amount of an amine modifier, such as triethylamine (TEA), to the mobile phase (typically 10-25 mM). | TEA is a strong base that preferentially interacts with the active silanol sites, effectively shielding them from this compound and reducing secondary interactions.[1][3] |
| 4 | Optimize Organic Modifier | If using methanol, try switching to acetonitrile, or vice versa. | The choice of organic solvent can influence peak shape.[6] Experimenting with the organic modifier may lead to improved symmetry. |
Guide 2: Column Selection and Care
The choice and condition of the HPLC column are critical for achieving good peak shape.
| Parameter | Recommendation | Reasoning |
| Column Chemistry | Use a modern, end-capped, or base-deactivated C18 column. Columns with hybrid particle technology are also a good choice. | These columns are specifically designed to minimize silanol interactions, which is the primary cause of peak tailing for basic compounds like this compound.[1][6][8] |
| Column Condition | If all peaks in your chromatogram suddenly start to tail, suspect a column void or contamination. | A void at the head of the column or a blocked frit can cause significant peak distortion.[3][13] |
| Column Cleaning | Flush the column with a strong solvent to remove potential contaminants. Always follow the manufacturer's instructions for column washing. | Contaminants from previous samples can create active sites that lead to peak tailing.[10] |
| Guard Column | Use a guard column with a matching stationary phase. | A guard column protects the analytical column from strongly retained impurities in the sample, extending its lifetime and maintaining good peak shape.[9] |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Mobile Phase
This protocol describes the preparation of a mobile phase with a low pH to minimize silanol interactions.
-
Reagents and Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), high purity (e.g., >98%)
-
0.45 µm solvent filters
-
-
Procedure for 1 L of Mobile Phase (e.g., 50:50 ACN:Water with 0.1% FA):
-
Measure 500 mL of HPLC-grade water into a clean glass reservoir.
-
Carefully add 1.0 mL of formic acid to the water.
-
Mix thoroughly.
-
Filter the aqueous/acid mixture through a 0.45 µm solvent filter.
-
Measure 500 mL of HPLC-grade acetonitrile into a separate graduated cylinder.
-
Filter the acetonitrile through a 0.45 µm solvent filter into the reservoir containing the aqueous phase.
-
Mix the final mobile phase and degas using sonication or vacuum degassing before use.
-
Protocol 2: Column Flushing and Regeneration
This protocol outlines a general procedure for cleaning a contaminated C18 column. Note: Always consult the column manufacturer's specific guidelines before proceeding.
-
Disconnect the column from the detector to prevent contamination.
-
Reverse the column direction.
-
Flush with a series of solvents at a low flow rate (e.g., 0.5 mL/min), using at least 10-20 column volumes for each step:
-
Mobile phase without buffer (e.g., water/acetonitrile)
-
100% HPLC-grade water
-
100% Isopropanol
-
100% Methylene chloride (if compatible with your HPLC system)
-
100% Isopropanol
-
100% HPLC-grade water
-
Mobile phase without buffer
-
-
Reconnect the column in the correct direction and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Caption: Chemical interactions at the stationary phase surface.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 6. chromtech.com [chromtech.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. lcms.cz [lcms.cz]
- 12. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Reducing byproduct formation in Tabersonine bioconversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the bioconversion of tabersonine.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed during the bioconversion of this compound to vindoline?
A1: The most significant byproduct is vindorosine.[1][2] This occurs due to the substrate promiscuity of the enzyme this compound 3-oxygenase (T3O), which can directly metabolize this compound, diverting it away from the vindoline synthesis pathway.[1][3] Other reported byproducts in different systems include lochnericine and hörhammericine.[4][5]
Q2: What is the fundamental reason for vindorosine formation?
A2: Vindorosine synthesis results from a "hijacking" of the main metabolic pathway. The enzyme T3O, which is essential for a later step in vindoline synthesis (acting on 16-methoxythis compound), can also act directly on the initial substrate, this compound. This leads to the formation of this compound epoxide, a precursor for vindorosine and its derivatives.[1]
Q3: Can byproduct formation be completely eliminated?
A3: While complete elimination is challenging, byproduct formation can be significantly reduced to a point where it is no longer a major issue.[3][6] This is achieved through a combination of metabolic engineering strategies and process optimization.
Q4: What are the main strategies to control byproduct formation?
A4: The primary strategies involve:
-
Metabolic Engineering: Modifying the expression levels of key enzymes to favor the vindoline pathway.[3][6]
-
Fermentation Process Optimization: Adjusting culture conditions and substrate feeding to limit the availability of this compound for competing reactions.[2]
-
Use of Inhibitors: Applying specific enzyme inhibitors to block the formation of certain byproducts.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound bioconversion experiments.
Issue 1: High levels of vindorosine detected.
-
Cause: The catalytic activity of this compound 3-oxygenase (T3O) on this compound is likely outcompeting the initial enzyme of the vindoline pathway, this compound 16-hydroxylase (T16H2).[1][6]
-
Solutions:
-
Genetic Modification:
-
Increase Gene Copy Number of T16H2 and 16OMT: Overexpress the first two enzymes of the vindoline pathway, T16H2 and this compound-16-O-methyltransferase (16OMT).[1][3][6] This helps to more rapidly convert this compound to 16-methoxythis compound, making it less available for T3O to act upon.
-
Ensure Balanced Expression of T3O and T3R: this compound 3-reductase (T3R) works in conjunction with T3O. Proper co-expression can prevent the accumulation of unusable epoxide intermediates that can lead to other byproducts.[7][8]
-
-
Process Optimization:
-
Intermittent Substrate Feeding: Instead of a single high-concentration dose, feed this compound at lower concentrations intermittently (e.g., every 24 hours).[2][9] This keeps the substrate concentration low, reducing the likelihood of T3O acting on it directly.
-
High-Density Cell Culture: Employing a high concentration of yeast cells for the biotransformation can decrease byproduct formation.[2]
-
-
Issue 2: Accumulation of pathway intermediates.
-
Cause: This can indicate a bottleneck at one of the enzymatic steps in the vindoline pathway. For example, accumulation of 16-hydroxythis compound suggests insufficient 16OMT activity.
-
Solutions:
-
Optimize Gene Expression: Ensure that all enzymes in the pathway are expressed at optimal levels. This may require balancing the expression of multiple genes.
-
Enhance Cofactor Availability: Some of the enzymes, particularly the P450s like T16H2 and T3O, require cofactors such as NADPH. Engineering the host strain to improve cofactor regeneration can enhance enzyme efficiency.
-
Medium Optimization: The choice of culture medium can impact enzyme activity. For instance, some methyltransferases are affected by the pH of the medium.[2]
-
Issue 3: Formation of other byproducts like lochnericine.
-
Cause: Other enzymatic activities in the host organism or promiscuous activities of the pathway enzymes can lead to different byproducts. Lochnericine is formed by the epoxidation of this compound at a different position.[4]
-
Solution:
-
Use of Specific Inhibitors: If the enzyme responsible for the byproduct formation is known or can be identified as belonging to a specific class (e.g., an oxygenase), inhibitors can be used. For example, clotrimazole has been shown to inhibit lochnericine accumulation.[5]
-
Data Presentation
Table 1: Effect of this compound Concentration on Vindoline Production and Byproduct Formation
| This compound Concentration (mg/L) | Vindoline Titer (mg/L) | Vindoline Yield (%) | Key Observations | Reference |
| 10 | ~2.5 | ~25 | Low byproduct formation | [2] |
| 50 | ~10 | ~20 | Increased intermediate accumulation | [2] |
| 100 | ~12.5 | ~12.5 | Significant vindorosine formation | [2] |
| 150 | ~12.5 | ~8 | Vindorosine becomes a major product | [2] |
Table 2: Effect of Fermentation Strategy on Vindoline Production
| Strategy | This compound Fed (mg/L) | Vindoline Titer (mg/L) | Key Outcome | Reference |
| Single Dose | ~100 | ~12.5 | High intermediate and byproduct levels | [2] |
| Intermittent Feeding (~15 mg/L every 24h) | ~100 | 16.5 | Reduced byproduct and intermediate accumulation | [2][9] |
| High Cell Density Biotransformation | Not specified | Not specified | Decreased byproduct formation | [2] |
Experimental Protocols
Protocol 1: Intermittent Feeding of this compound in Yeast Culture
This protocol is designed to minimize byproduct formation by maintaining a low substrate concentration.
-
Strain Preparation: Culture the engineered Saccharomyces cerevisiae strain expressing the vindoline biosynthetic pathway in an appropriate seed medium (e.g., YPD or SCD) for 24 hours at 30°C with shaking (250 rpm).
-
Induction: Harvest the yeast cells from the seed culture and resuspend them in the production medium (e.g., SC or YP) containing 2% galactose to induce gene expression.
-
Initial this compound Feeding: After the induction period (e.g., 24 hours), add the first dose of this compound to the culture to a final concentration of approximately 15 mg/L.
-
Subsequent Feedings: Continue to add this compound to a concentration of ~15 mg/L every 24 hours for the duration of the fermentation (e.g., up to 168 hours).
-
Sampling and Analysis: Collect samples periodically to monitor cell growth, substrate consumption, and product/byproduct formation using UPLC-MS.
Protocol 2: Evaluation of Gene Copy Number Effect
This protocol aims to determine the optimal ratio of T16H2 to T3O to favor vindoline synthesis.
-
Strain Construction: Create a series of yeast strains with varying copy numbers of the T16H2 gene (e.g., one and two copies) while maintaining a single copy of T3O. These genes can be integrated into the yeast genome or expressed from plasmids.
-
Culturing and Induction: Grow the different yeast strains under identical conditions as described in Protocol 1.
-
This compound Bioconversion: After induction, feed all strains with a fixed concentration of this compound (e.g., 250 µM).
-
Quantification of Products: After a set period (e.g., 24 hours), harvest the culture medium. Extract the alkaloids and quantify the amounts of remaining this compound, 16-hydroxythis compound (the product of T16H2), and this compound epoxide (the product of T3O acting on this compound) using UPLC-MS.[10]
-
Data Analysis: Compare the product ratios between the strains. An increased ratio of 16-hydroxythis compound to this compound epoxide in strains with higher T16H2 copy numbers indicates a successful shift in metabolic flux towards the vindoline pathway.
Visualizations
References
- 1. Optimization of this compound Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient production of vindoline from this compound by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of this compound Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of this compound in cell suspension cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor studies of this compound metabolism in C. roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Completion of the seven-step pathway from this compound to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Gene Copy Number Modulation for Tabersonine Methoxylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the methoxylation of tabersonine through gene copy number modulation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low yield of 16-methoxythis compound | 1. Insufficient activity of this compound 16-hydroxylase (T16H) or 16-hydroxythis compound O-methyltransferase (16OMT).2. Competition for this compound by other enzymes, such as this compound 3-oxygenase (T3O).[1][2][3][4]3. Suboptimal subcellular localization of enzymes.[5] | 1. Increase the gene copy number of T16H and/or 16OMT.[1][2][3][4]2. Co-express cytochrome P450 reductases (CPRs) and cytochrome b5 (CYB5) to enhance the activity of cytochrome P450 enzymes like T16H and T3O.[6]3. Ensure T16H is localized to the endoplasmic reticulum (ER) for optimal activity.[5] Consider ER-anchoring of 16OMT, though this may require optimization.[1] |
| Accumulation of 16-hydroxythis compound | 1. The activity of 16OMT is a rate-limiting step.2. Insufficient gene copy number of 16OMT compared to T16H.[1][2][4] | 1. Increase the gene copy number of 16OMT.[1][2][4]2. Screen different 16OMT orthologs to find a more active enzyme, though C. roseus 16OMT has been shown to be highly effective.[1][2] |
| Formation of undesired byproducts (e.g., vindorosine, this compound epoxide) | 1. Promiscuous activity of enzymes in the pathway, particularly T3O, which can act on this compound directly.[1][2][3][4][6]2. Insufficient flux towards the vindoline pathway due to bottlenecks at the initial steps.[1][2][3][4] | 1. Increase the gene copy numbers of T16H and 16OMT to outcompete T3O for the this compound substrate.[1][2][3][4]2. Fine-tune the ratio of T16H to T3O gene copies to favor the 16-hydroxylation pathway.[1] |
| Low overall vindoline production despite successful methoxylation | 1. Bottlenecks in the downstream pathway, involving enzymes like N-methyltransferase (NMT), desacetoxyvindoline-4-hydroxylase (D4H), and deacetylvindoline-4-O-acetyltransferase (DAT).[7][8] | 1. Increase the gene copy numbers of the downstream enzymes (NMT, D4H, DAT).[5][8]2. Optimize the expression levels of all pathway genes in a concerted manner.[1] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the experimental setup for modulating gene copy number in this compound methoxylation.
Q1: Why is gene copy number modulation important for this compound methoxylation?
A1: Modulating the gene copy number of key enzymes, particularly this compound 16-hydroxylase (T16H) and 16-hydroxythis compound O-methyltransferase (16OMT), is a critical strategy to channel the metabolic flux towards the desired product, 16-methoxythis compound.[1][2][3][4] This is crucial because of a competing reaction catalyzed by this compound 3-oxygenase (T3O), which leads to the formation of undesired byproducts.[1][2][3][4] By increasing the copy numbers of T16H and 16OMT, their corresponding enzyme levels increase, favoring the conversion of this compound to 16-methoxythis compound and overcoming the bottleneck.[1][2][3][4]
Q2: Which genes are the primary targets for copy number modulation in this pathway?
A2: The primary targets are T16H2 (encoding this compound 16-hydroxylase) and 16OMT (encoding 16-hydroxythis compound-O-methyltransferase).[1][2][3][4] Studies have shown that increasing the copy numbers of these two genes is an effective way to improve the production of vindoline precursors.[1][2][3][4][5] Downstream genes such as NMT, D4H, and DAT may also become rate-limiting and require copy number optimization once the initial bottleneck is resolved.[7][8]
Q3: What are the different isoforms of T16H and which one should I use?
A3: There are two characterized isoforms of T16H in Catharanthus roseus, T16H1 (CYP71D12) and T16H2 (CYP71D351).[9] T16H2 is predominantly expressed in the leaves where vindoline biosynthesis occurs, and its expression level correlates with vindoline accumulation.[9] T16H1 expression is more restricted to flowers and undifferentiated cells.[9] Therefore, T16H2 is generally the preferred isoform for metabolic engineering efforts aimed at vindoline production.
Q4: How does subcellular localization affect the efficiency of this compound methoxylation?
A4: T16H is a cytochrome P450 enzyme that is localized to the endoplasmic reticulum (ER).[5] Co-expression with a cytochrome P450 reductase (CPR), also in the ER, is necessary for its activity.[6] Engineering the ER environment, for instance, by expanding the ER, can improve the production of vindoline.[5] While 16OMT is naturally a cytosolic enzyme, attempts have been made to anchor it to the ER to be in close proximity to the product of T16H. However, this strategy has shown to decrease its activity.[1]
Q5: What are common host organisms for these experiments?
A5: Saccharomyces cerevisiae (yeast) is a commonly used host for heterologous expression of the vindoline biosynthetic pathway.[6][8][10] Yeast is a well-characterized model organism that is amenable to genetic manipulation, including the integration of multiple gene copies into its genome.[5][6][8] Hairy root cultures of Catharanthus roseus have also been used, but they do not naturally express the genes for the later steps of vindoline biosynthesis.[11]
Quantitative Data
Table 1: Effect of T16H2 and 16OMT Gene Copy Number on Product Formation
| Strain | T16H2 Copies | 16OMT Copies | Relative 16-hydroxythis compound | Relative 16-methoxythis compound | Relative this compound Epoxide | Reference |
| Strain 1 | 1 | 0 | ~70% | - | ~30% | [2] |
| Strain 2 | 2 | 0 | ~90% | - | ~10% | [2] |
| Strain 3 | 2 | 1 | High | Low | - | [1] |
| Strain 4 | 2 | 2 | Low | High | - | [1] |
Note: Relative amounts are approximations based on graphical data from the cited literature.
Table 2: Impact of Multi-Copy Integration on Vindoline Production
| Strain | T16H2 Copies | 16OMT Copies | Other Pathway Gene Copies | Vindoline Titer (relative to single copy) | Reference |
| VSY008 | 2 | 2 | 1 | 1.00 | [5] |
| VSY009 | 3 | 3 | 1 | ~1.70 | [5] |
| VSY015 | 4 | 4 | 2 | ~3.20 | [5] |
Note: "Other Pathway Genes" include T3O, T3R, NMT, D4H, and DAT. Relative titers are calculated based on the reported fold increases.
Experimental Protocols
1. Gene Cassette Construction for Multi-Copy Integration
This protocol outlines the general steps for creating gene expression cassettes for integration into the host genome.
-
Gene Synthesis and Codon Optimization: Synthesize the coding sequences of the target genes (T16H2, 16OMT, etc.) with codon optimization for the chosen host organism (e.g., S. cerevisiae).
-
Vector Construction: Clone the codon-optimized gene sequences into an expression vector under the control of a strong constitutive or inducible promoter and a suitable terminator.
-
Assembly of Multi-Gene Cassettes: For co-expression of multiple genes, assemble the individual expression cassettes (promoter-gene-terminator) into a single vector. This can be achieved through standard cloning techniques or methods like Golden Gate or Gibson assembly.
-
Integration Sites: Flank the expression cassettes with homologous regions corresponding to the desired integration sites in the host genome. These sites are often chosen for their high transcription activity.[8]
2. CRISPR/Cas9-Mediated Multi-Copy Genomic Integration in S. cerevisiae
This protocol provides a general workflow for increasing the copy number of target genes in yeast.
-
Design of Guide RNAs (gRNAs): Design gRNAs that target the specific genomic loci for integration.
-
Construction of Donor DNA: The donor DNA consists of the gene expression cassettes flanked by homologous arms for recombination at the target site.
-
Yeast Transformation: Co-transform the yeast cells with a plasmid expressing the Cas9 nuclease and the specific gRNA, along with the linear donor DNA.
-
Selection and Verification: Select for transformed cells using appropriate markers. Verify the correct integration and copy number of the gene cassettes using colony PCR, quantitative PCR (qPCR), or Southern blotting.[5]
3. Metabolite Extraction and Analysis
This protocol describes the general procedure for analyzing the products of the engineered pathway.
-
Cultivation and Induction: Grow the engineered yeast strains in a suitable medium. If using an inducible promoter, add the inducing agent at the appropriate time. Feed the culture with the substrate, this compound.
-
Sample Collection: Collect the culture supernatant at different time points.
-
Extraction: Extract the alkaloids from the supernatant using an organic solvent such as ethyl acetate.
-
Analysis: Analyze the extracted metabolites using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to identify and quantify the different pathway intermediates and final products.[2]
Visualizations
Caption: Vindoline biosynthetic pathway from this compound.
Caption: Workflow for gene copy number modulation.
References
- 1. Optimization of this compound Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of this compound Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories [mdpi.com]
- 3. Optimization of this compound Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient production of vindoline from this compound by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Completion of the seven-step pathway from this compound to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pair of this compound 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expression of this compound 16-hydroxylase and 16-hydroxythis compound-O-methyltransferase in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Tabersonine conversion in yeast fermentation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the heterologous production of vindoline and related monoterpenoid indole alkaloids (MIAs) from tabersonine in yeast fermentation systems.
Frequently Asked Questions (FAQs)
Q1: My vindoline yield is very low. What are the most common metabolic bottlenecks?
A: Low vindoline yield is a frequent challenge, often stemming from several key bottlenecks in the biosynthetic pathway. A primary issue is the competition for the precursor, this compound, between the desired first enzyme of the vindoline pathway, this compound 16-hydroxylase (T16H2), and the promiscuous enzyme this compound 3-oxygenase (T3O), which shunts this compound towards the unwanted byproduct vindorosine.[1][2][3] Additionally, the activities of downstream enzymes, particularly N-methyltransferase (NMT) and desacetoxyvindoline-4-hydroxylase (D4H), can be rate-limiting, leading to the accumulation of pathway intermediates and preventing efficient conversion to the final product.[4]
Q2: I'm observing significant production of vindorosine alongside vindoline. How can I reduce this byproduct formation?
A: The formation of vindorosine is a direct consequence of the substrate promiscuity of this compound 3-oxygenase (T3O), which can act on this compound before it is processed by T16H2 and 16OMT.[2][5] The most effective strategy to minimize this "metabolic hijacking" is to ensure that the initial steps of the vindoline pathway outcompete the T3O side-reaction. This is typically achieved by increasing the gene copy numbers of the first two enzymes, T16H2 and 16OMT.[1][6] By boosting the expression of these enzymes, the metabolic flux is channeled more efficiently towards 16-methoxythis compound, the substrate that T3O and T3R act on to produce vindoline precursors, thereby limiting the direct conversion of this compound to vindorosine precursors.[2][3]
Q3: My yeast culture is accumulating pathway intermediates like 16-hydroxythis compound. What is the cause and solution?
A: The accumulation of 16-hydroxythis compound indicates that the subsequent enzyme, 16-O-methyltransferase (16OMT), is a bottleneck. The conversion rate of 16OMT is insufficient to handle the amount of 16-hydroxythis compound being produced by T16H2.[1] The solution is to increase the expression and activity of 16OMT, for instance, by increasing its gene copy number.[2][6] If other intermediates like desacetoxyvindoline are accumulating, the bottleneck lies further downstream with D4H and DAT, requiring optimization of their expression levels.[4]
Q4: The cytochrome P450 enzymes in the pathway (T16H2, T3O) seem to have low activity. How can I improve their function?
A: Plant-derived cytochrome P450 enzymes (CYPs) are notoriously difficult to express functionally in yeast. Their activity depends on a partnership with a cytochrome P450 reductase (CPR) to receive electrons.[7] Improving their function involves several strategies:
-
CPR Pairing: Co-expressing the plant CYPs with a compatible CPR, often from the same plant source (Catharanthus roseus), is critical.[7][8]
-
Engineering the Microenvironment: CYPs are localized to the endoplasmic reticulum (ER). Engineering the yeast to expand the ER membrane surface area can provide more space for proper enzyme folding and function.[7][8]
-
Cofactor Availability: CYPs are dependent on the cofactor NADPH. Enhancing the intracellular supply of NADPH by overexpressing genes in the pentose phosphate pathway (e.g., ZWF1) can boost CYP activity.[7]
Q5: What are the optimal fermentation conditions (media, pH, precursor concentration) for this bioconversion?
A: Optimal conditions are often strain and process-dependent, but several studies have highlighted key parameters.
-
Media: Rich media like YP (Yeast Extract-Peptone) can sometimes lead to higher product titers compared to synthetic complete (SC) media.[7]
-
Precursor Feeding: The concentration of fed this compound is critical. While a higher concentration provides more substrate, it can also become toxic to the yeast cells. Typical concentrations used in lab-scale experiments range from 50 mg/L to 250 µM.[1][5][7] Optimization is necessary to balance productivity with cell viability.
-
pH and Temperature: Maintaining a stable pH and temperature is crucial for yeast health and enzyme function. Some studies have shown that adjusting culture conditions, such as lowering the temperature after an initial growth phase, can improve product yields.[9]
Q6: My fermentation has stalled or is very sluggish. What general issues should I investigate?
A: A stalled or sluggish fermentation can result from general yeast stress, independent of the specific metabolic pathway. Key factors to check include:
-
Yeast Health: Ensure the initial yeast inoculum is healthy and viable. Old or poorly stored yeast will perform sub-optimally.[10]
-
Nutrient Limitation: The fermentation medium may be depleted of essential nutrients, particularly nitrogen.[11][12] Supplementing with yeast nutrients can help restart a stalled culture.[10]
-
Temperature Shock: Abrupt changes in temperature can stress the yeast and halt fermentation. Maintain a consistent temperature within the optimal range for your strain.[10][12]
-
Toxicity: The accumulation of ethanol or other metabolic byproducts, including the alkaloids themselves, can become toxic and inhibit yeast growth.[11]
-
Contamination: Microbial contamination can compete for nutrients and produce inhibitory compounds, negatively impacting your yeast culture.[13]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Vindoline Yield
This guide provides a logical workflow to identify the root cause of low product titer and high byproduct formation.
Caption: A troubleshooting workflow for diagnosing low vindoline yield.
Data Summary
Table 1: Summary of Reported Vindoline Titers in Engineered S. cerevisiae
| Final Titer | Conversion Rate / Yield | Key Engineering Strategies Employed | Reference(s) |
| 1.1 mg/L/12h | Not Specified | Initial seven-gene pathway assembly in yeast. | [4] |
| ~16.5 mg/L | >3,800,000-fold increase over parent | CRISPR/Cas9 mediated gene integration, tuning gene copy numbers, CPR pairing, ER engineering, cofactor enhancement, fermentation optimization. | [7][8] |
| 266 mg/L | 88% Molar Yield | Integration of genes into high-transcription hotspots, fine-tuning of gene copy numbers, optimization of culture medium and pH. | [5] |
Table 2: Key Pathway Enzymes and Common Troubleshooting Points
| Enzyme | Step in Pathway | Common Issue | Recommended Action |
| T16H2 | This compound → 16-hydroxythis compound | Outcompeted by T3O for this compound substrate. | Increase gene copy number. Pair with an efficient CPR. |
| 16OMT | 16-hydroxythis compound → 16-methoxythis compound | Insufficient activity leads to 16-hydroxythis compound accumulation. | Increase gene copy number. Enhance SAM cofactor supply. |
| T3O | 16-methoxythis compound → Epoxide intermediate | Promiscuous activity on this compound creates vindorosine byproduct. | Do not overexpress relative to T16H2/16OMT. Pair with T3R. |
| T3R | Epoxide intermediate → 16-methoxy-2,3-dihydro-3-hydroxythis compound | Inefficient coupling with T3O can lead to byproduct formation. | Ensure co-expression with T3O. |
| NMT | N-methylation step | Bottleneck leading to accumulation of N-desmethyl intermediates. | Optimize expression level. Enhance SAM cofactor supply. |
| D4H / DAT | Final hydroxylation and acetylation steps | Bottlenecks leading to accumulation of upstream intermediates. | Optimize expression levels of both genes. |
Visualizations
This compound Conversion Pathways in Yeast
This diagram illustrates the desired biosynthetic pathway from this compound to vindoline, highlighting the competing branch that leads to the formation of the unwanted byproduct, vindorosine.
Caption: Metabolic pathways for vindoline and vindorosine synthesis.
Core Metabolic Engineering Strategies
This diagram outlines the primary areas of metabolic engineering that can be targeted to enhance the conversion of this compound to vindoline.
Caption: Key metabolic engineering strategies for pathway optimization.
Key Experimental Protocols
Protocol 1: General Procedure for this compound Bioconversion in S. cerevisiae
-
Strain Preparation: Transform the desired S. cerevisiae strain (e.g., Wat11) with plasmids carrying the biosynthetic genes under the control of an inducible promoter (e.g., GAL1). Select transformants on appropriate dropout media.
-
Pre-culture: Inoculate a single colony into 5 mL of synthetic selective medium with 2% glucose. Grow overnight at 30°C with shaking (200-250 rpm).
-
Main Culture (Induction): Dilute the pre-culture into a larger volume (e.g., 50 mL) of synthetic selective medium containing 2% galactose (and potentially 0.1% glucose to aid initial growth) to an OD600 of ~0.1.
-
Growth: Incubate at 30°C with shaking for 24 hours or until the culture reaches the mid-log phase (OD600 ~1.0-2.0).
-
Substrate Feeding: Add this compound (dissolved in a suitable solvent like DMSO or methanol) to the culture to a final concentration of 125-250 µM.[1][5]
-
Fermentation: Continue incubation at a controlled temperature (e.g., 25-30°C) with shaking for 48-120 hours.[5] Collect time-point samples as required.
-
Sample Collection: At each time point, collect 1 mL of the culture. Centrifuge to separate the yeast cells from the culture medium. As over 95% of vindoline and its intermediates are secreted, the supernatant is the primary sample for analysis.[4]
Protocol 2: UPLC-MS Analysis of Monoterpenoid Indole Alkaloids (MIAs)
-
Sample Preparation: Take 500 µL of the culture supernatant collected in Protocol 1.
-
Extraction: Add an equal volume of ethyl acetate. Vortex vigorously for 1 minute and centrifuge to separate the phases.[4][14]
-
Drying: Carefully transfer the upper organic (ethyl acetate) layer to a new tube. Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 100 µL) of methanol.[14]
-
Analysis: Analyze the sample using a UPLC-MS system.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is used for separation.
-
Detection: Use mass spectrometry in positive ion mode. Monitor for the specific m/z values of this compound, vindoline, vindorosine, and all expected intermediates.[15]
-
-
Quantification: Quantify the compounds by comparing their peak areas to those of authentic standards run under the same conditions. Results are often expressed as relative peak areas or converted to concentration (e.g., mg/L) based on the standard curve.[1]
References
- 1. Optimization of this compound Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of this compound Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient production of vindoline from this compound by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering strategies for the fermentative production of plant alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 11. Problem Fermentations | Viticulture and Enology [wineserver.ucdavis.edu]
- 12. Troubleshooting Stuck or Sluggish Alcoholic Fermentations - Scott Laboratories [scottlab.com]
- 13. Anti-Contamination Strategies for Yeast Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Completion of the seven-step pathway from this compound to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Vindoline Pathway Enzyme Promiscuity Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the vindoline biosynthesis pathway. The information provided addresses common issues related to enzyme substrate promiscuity and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is enzyme substrate promiscuity in the context of the vindoline pathway?
A1: Enzyme substrate promiscuity refers to the ability of an enzyme to catalyze reactions with substrates other than its primary, native substrate. In the vindoline pathway, the key enzyme exhibiting significant promiscuity is Tabersonine 3-oxygenase (T3O). While its intended function is to act on 16-methoxythis compound, it can also directly metabolize this compound. This leads to the formation of a parallel pathway that produces vindorosine and its intermediates, which are undesirable byproducts when the goal is to produce vindoline.[1][2][3]
Q2: What are the main consequences of T3O promiscuity in vindoline production experiments?
A2: The primary consequence of T3O's promiscuity is a reduction in the overall yield of vindoline due to the diversion of the precursor this compound into the vindorosine biosynthetic pathway.[2][3] This results in a mixture of vindoline and vindorosine, complicating downstream processing and purification. In engineered microbial systems like yeast, the production of vindorosine can sometimes exceed that of vindoline, representing a significant loss of metabolic flux towards the desired product.[4]
Q3: How can I minimize the formation of vindorosine and other byproducts?
A3: Several metabolic engineering strategies can be employed to minimize byproduct formation:
-
Gene Copy Number Optimization: Fine-tuning the copy numbers of the genes in the vindoline pathway is a crucial step. Increasing the expression of enzymes upstream of T3O, such as this compound 16-hydroxylase 2 (T16H2) and 16-hydroxythis compound O-methyltransferase (16OMT), can help to efficiently convert this compound to 16-methoxythis compound, thereby reducing the amount of this compound available for the promiscuous action of T3O.[1][3][5]
-
Enzyme Engineering: Modifying the T3O enzyme itself through protein engineering techniques can alter its substrate specificity, making it more selective for 16-methoxythis compound over this compound.[6]
-
Fermentation Strategy: Optimizing fermentation conditions, such as pH and media composition, and employing a sequential feeding strategy for this compound can also help to control the metabolic flux and favor vindoline production.[1]
Q4: What are some of the key bottlenecks in the heterologous production of vindoline in yeast?
A4: Besides the promiscuity of T3O, other bottlenecks include:
-
Low Activity of Cytochrome P450 Enzymes: The vindoline pathway involves several cytochrome P450 enzymes (T16H2 and T3O) which require a compatible cytochrome P450 reductase (CPR) for their activity. The native CPRs in yeast may not be optimal partners for these plant-derived enzymes.[7][8]
-
Suboptimal Cofactor Supply: The pathway requires cofactors such as NADPH and S-adenosyl-L-methionine (SAM). Insufficient supply of these cofactors can limit the overall pathway efficiency.[7][8]
-
Accumulation of Intermediates: Inefficient downstream enzymes can lead to the accumulation of pathway intermediates, which can be toxic to the host cells or represent a metabolic sink. For example, accumulation of desacetoxyvindoline can indicate a bottleneck at the D4H-catalyzed step.[2]
Troubleshooting Guides
Problem 1: Low or No Vindoline Production
| Possible Cause | Troubleshooting Steps |
| Inefficient expression of pathway enzymes | - Verify the integration and transcription of all pathway genes using PCR and RT-qPCR. - Optimize codon usage of the plant-derived genes for the expression host (e.g., S. cerevisiae). - Use strong, well-characterized promoters to drive gene expression. |
| Cytochrome P450 (T16H2, T3O) inactivity | - Co-express a compatible cytochrome P450 reductase (CPR), preferably from the source organism (Catharanthus roseus).[7] - Engineer the endoplasmic reticulum (ER) environment, as P450s are often ER-localized.[7] |
| Insufficient precursor (this compound) uptake or availability | - If feeding this compound, ensure its solubility in the culture medium. - Optimize the feeding strategy (e.g., intermittent feeding of low concentrations) to avoid precursor toxicity.[9] |
| Cofactor limitation (NADPH, SAM) | - Overexpress genes involved in the biosynthesis of NADPH (e.g., from the pentose phosphate pathway) and SAM.[7] |
| Degradation of vindoline or its intermediates | - Analyze time-course samples to monitor the stability of vindoline in the culture medium. - Consider in situ product removal strategies. |
Problem 2: High Ratio of Vindorosine to Vindoline
| Possible Cause | Troubleshooting Steps |
| High promiscuous activity of T3O on this compound | - Increase the gene copy number of T16H2 and 16OMT to drive the flux from this compound to 16-methoxythis compound.[3][4] - Decrease the expression level of T3O relative to T16H2 and 16OMT. |
| Suboptimal kinetics of T16H2 or 16OMT | - Perform in vitro enzyme assays to determine the kinetic parameters of your expressed T16H2 and 16OMT. - Consider using enzyme variants with improved catalytic efficiency. |
| This compound accumulation | - Optimize the this compound feeding rate to match the conversion capacity of T16H2 and 16OMT. |
Problem 3: Identification of Unexpected Peaks in LC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Accumulation of pathway intermediates | - Compare the m/z values of the unexpected peaks with the known intermediates of the vindoline and vindorosine pathways (see Table 1).[1][2] - Perform MS/MS fragmentation to confirm the identity of the intermediates. |
| Formation of shunt products | - The promiscuity of pathway enzymes can lead to the formation of other alkaloid structures. - Consult literature on known side reactions in the monoterpenoid indole alkaloid pathway. |
| Degradation products | - Assess the stability of vindoline, vindorosine, and their intermediates under your experimental conditions. |
| Contaminants from media or precursor stock | - Run control samples (e.g., yeast culture without the pathway genes, media with precursor only) to identify background peaks. |
Quantitative Data Summary
Table 1: Mass-to-Charge Ratios (m/z) of Key Vindoline and Vindorosine Pathway Intermediates.
| Compound | Predicted m/z [M+H]⁺ |
| This compound | 337.18 |
| 16-Hydroxythis compound | 353.18 |
| 16-Methoxythis compound | 367.20 |
| Desacetoxyvindoline | 399.23 |
| Deacetylvindoline | 415.22 |
| Vindoline | 457.23 |
| This compound Epoxide | 353.18 |
| 2,3-dihydro-3-hydroxythis compound | 355.20 |
| Desacetoxyvindorosine | 369.22 |
| Deacetylvindorosine | 385.21 |
| Vindorosine | 427.22 |
Data compiled from various sources, including[1][2].
Table 2: Example of Vindoline and Vindorosine Production in Engineered S. cerevisiae Strains.
| Strain | Key Genetic Modifications | Vindoline Titer (mg/L) | Vindorosine Titer (mg/L) |
| VSY006 | Single copy of all pathway genes | ~0.004 | High |
| VSY007 | Increased copies of T16H2 & 16OMT | Increased | Decreased |
| Optimized Strain | Multi-copy genes, CPR pairing, ER engineering, cofactor enhancement | ~16.5 | Low |
Data adapted from Liu et al., 2021.[7]
Experimental Protocols
Protocol 1: Yeast Whole-Cell Biotransformation of this compound
This protocol is adapted for a small-scale assay to evaluate the performance of engineered yeast strains.
Materials:
-
Engineered S. cerevisiae strain
-
YPD or appropriate selective medium
-
Galactose induction medium (e.g., YPG or SCG)
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Biotransformation buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)[7]
-
Microcentrifuge tubes
-
Shaking incubator
Procedure:
-
Seed Culture: Inoculate a single colony of the engineered yeast strain into 5 mL of YPD or selective medium. Grow overnight at 30°C with shaking (250 rpm).
-
Induction: Inoculate a fresh 10 mL culture of galactose-containing medium with the overnight seed culture to an OD₆₀₀ of ~0.1. Grow for 24 hours at 30°C with shaking to induce the expression of the pathway genes.
-
Cell Harvesting: Harvest the induced cells by centrifugation at 3,000 x g for 5 minutes.
-
Washing: Wash the cell pellet once with sterile water or biotransformation buffer.
-
Biotransformation: Resuspend the cell pellet in 1 mL of biotransformation buffer to a desired cell density (e.g., OD₆₀₀ of 10).
-
Substrate Addition: Add this compound from a concentrated stock solution to a final concentration of 10-50 mg/L.
-
Incubation: Incubate the cell suspension at 30°C with shaking for 24-72 hours.
-
Sampling: At desired time points, take an aliquot of the culture, centrifuge to pellet the cells, and collect the supernatant for analysis.
-
Extraction and Analysis: Extract the alkaloids from the supernatant with an equal volume of ethyl acetate. Dry the organic phase and resuspend in a suitable solvent (e.g., methanol) for LC-MS analysis.
Protocol 2: General Procedure for In Vitro Enzyme Assays of Vindoline Pathway Enzymes
This protocol provides a general framework. Specific conditions (pH, temperature, cofactors) should be optimized for each enzyme.
Materials:
-
Purified enzyme (e.g., T16H2, 16OMT)
-
Substrate (e.g., this compound, 16-hydroxythis compound)
-
Reaction buffer (specific to the enzyme)
-
Cofactors (e.g., NADPH for P450s, SAM for methyltransferases)
-
Quenching solution (e.g., ice-cold methanol or ethyl acetate)
-
Microcentrifuge tubes
-
Thermomixer or water bath
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, substrate at a desired concentration, and any necessary cofactors.
-
Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme for 5 minutes.
-
Enzyme Addition: Initiate the reaction by adding a specific amount of the purified enzyme.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature with gentle shaking.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., an equal volume of ice-cold ethyl acetate).
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the phases.
-
Analysis: Collect the organic phase, evaporate the solvent, and resuspend the residue in a suitable solvent for LC-MS analysis to quantify the product formation.
Visualizations
Caption: Vindoline and vindorosine biosynthetic pathways highlighting the promiscuous step.
Caption: Troubleshooting workflow for low vindoline yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of this compound Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories [mdpi.com]
- 4. Optimization of this compound Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New insights into exploring new functional enzymes through the enzyme promiscuity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient production of vindoline from this compound by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient production of vindoline from this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biosynthetic Efficiency of Tabersonine and Vindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biosynthetic pathway efficiencies of two critical monoterpenoid indole alkaloids (MIAs): tabersonine and its downstream derivative, vindoline. Both are precursors to the valuable anticancer drugs, vinblastine and vincristine. Understanding the relative efficiencies of their biosynthetic pathways is crucial for optimizing the production of these vital pharmaceuticals through metabolic engineering and synthetic biology approaches.
At a Glance: Pathway Efficiency Comparison
The following table summarizes quantitative data from studies on the production of this compound and vindoline in engineered microbial systems. This data provides a practical measure of the overall efficiency of each biosynthetic pathway when expressed in a heterologous host.
| Parameter | This compound Biosynthesis (de novo) | Vindoline Biosynthesis (from this compound) | Vindoline Biosynthesis (de novo) |
| Host Organism | Saccharomyces cerevisiae | Saccharomyces cerevisiae | Saccharomyces cerevisiae |
| Starting Material | Glucose | This compound | Glucose |
| Reported Titer | ~18.9 µg/L[1] | Up to 266 mg/L[2] | ~149.3 µg/L[1] |
| Pathway Complexity | ~9 enzymatic steps from strictosidine | 7 enzymatic steps | ~16 enzymatic steps from strictosidine |
Key takeaway: The conversion of this compound to vindoline has been engineered to be significantly more efficient than the de novo synthesis of this compound from a simple carbon source like glucose. This suggests that the enzymes in the vindoline-specific portion of the pathway are either inherently more efficient or more amenable to optimization in a yeast chassis.
Biosynthetic Pathways Overview
The biosynthesis of vindoline is a complex process that can be conceptually divided into two major stages: the formation of the key intermediate this compound from the central precursor strictosidine, and the subsequent seven-step conversion of this compound to vindoline.
Figure 1. Simplified diagram of the biosynthetic pathways leading to this compound and vindoline.
Discussion of Pathway Efficiency
The disparity in the reported titers between de novo this compound production and the conversion of this compound to vindoline highlights several key aspects of their respective biosynthetic efficiencies:
-
Pathway Length and Complexity: The de novo synthesis of this compound from glucose is a significantly longer and more complex pathway than the seven-step conversion to vindoline. This increased number of enzymatic steps provides more potential bottlenecks and metabolic burdens on the host organism.
-
Enzyme Performance in Heterologous Hosts: The enzymes involved in the vindoline pathway (T16H2, 16OMT, T3O, T3R, NMT, D4H, and DAT) appear to function with high efficiency in Saccharomyces cerevisiae. Metabolic engineering efforts, such as optimizing gene copy numbers and fermentation conditions, have successfully pushed vindoline titers to high levels when this compound is supplied as a precursor[2][3].
-
Bottlenecks in this compound Biosynthesis: The lower titers achieved for de novo this compound production suggest the presence of significant rate-limiting steps in the pathway from strictosidine. The enzymes responsible for the multi-step conversion of strictosidine to this compound may be less active or more difficult to express functionally in yeast.
-
Competition for Precursors: In the de novo pathway, the precursors for this compound biosynthesis must be partitioned from the host's central metabolism, creating competition for resources. In contrast, feeding this compound directly to the culture bypasses this competition, allowing the vindoline pathway to operate with a dedicated and abundant supply of its immediate precursor.
-
Byproduct Formation: A notable challenge in the vindoline pathway is the promiscuity of the enzyme this compound 3-oxygenase (T3O), which can also act on this compound to produce this compound epoxide, leading to the formation of the byproduct vindorosine. However, metabolic engineering strategies, such as increasing the gene copy number of the upstream enzymes T16H2 and 16OMT, have been shown to effectively channel the metabolic flux towards vindoline and away from vindorosine[4].
Experimental Protocols
Accurate quantification of this compound and vindoline is essential for assessing pathway efficiency. Below are detailed methodologies for their analysis using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
Sample Preparation from Yeast Culture
-
Cell Harvesting: Centrifuge the yeast culture broth at 11,000 x g for 10 minutes to separate the supernatant and cell pellet. As a significant portion of the alkaloids are secreted, the supernatant is the primary sample for analysis.
-
Extraction:
-
For high-producing strains, take 400 µL of the supernatant and extract twice with 1 mL of ethyl acetate.
-
For low-producing strains, freeze-dry 20 mL of the supernatant and reconstitute in 1 mL of water. Extract this aqueous solution twice with 1 mL of ethyl acetate.
-
-
Sample Concentration and Reconstitution: Evaporate the pooled ethyl acetate fractions to dryness using a rotary evaporator or a gentle stream of nitrogen. Reconstitute the dried residue in a known volume (e.g., 150 µL) of methanol.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., HyPURITY™ C18, 150 mm × 4.6 mm, 3 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might start at 10-20% B, increasing to 90-100% B over 15-20 minutes.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
This compound: Monitor the transition m/z 337.4 -> 305.1.
-
Vindoline: Monitor the transition m/z 457.1 -> 122.1.
-
Optimize collision energies and other source parameters for each compound to achieve maximum signal intensity.
-
-
Quantification: Generate a standard curve using authentic standards of this compound and vindoline of known concentrations. Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve.
Figure 2. General experimental workflow for the quantification of this compound and vindoline from yeast culture.
Conclusion
The biosynthetic pathway converting this compound to vindoline has demonstrated a remarkably high efficiency in engineered microbial systems, far surpassing the de novo production of this compound. This suggests that the seven enzymes of the vindoline pathway are robust and highly active in heterologous hosts like yeast. Future research aimed at improving the overall de novo production of vindoline should focus on identifying and alleviating the bottlenecks within the upstream pathway leading to this compound. The methodologies outlined in this guide provide a framework for the accurate assessment of pathway efficiencies, which is critical for the successful metabolic engineering of these valuable pharmaceutical compounds.
References
A Comparative Guide to Tabersonine Extraction: Methods, Yields, and Protocols
For researchers, scientists, and professionals in drug development, the efficient extraction of Tabersonine, a key precursor for various monoterpenoid indole alkaloids with therapeutic potential, is of paramount importance. This guide provides an objective comparison of various extraction methods, supported by experimental data, to aid in the selection of the most suitable technique based on yield, efficiency, and resource considerations.
Comparison of this compound Extraction Methods
The selection of an appropriate extraction method for this compound depends on several factors, including the plant source (Voacanga africana seeds, Catharanthus roseus leaves, etc.), desired purity, scalability, and available resources. Below is a summary of common extraction techniques with their reported yields and key parameters.
| Extraction Method | Plant Source & Part | Key Protocol Steps | Reported Yield | Purity | Reference |
| Conventional Solvent Extraction | |||||
| Acid-Water Extraction | Voacanga seeds | 1. Crushing of raw materials. 2. Extraction with an acidic aqueous solution (e.g., 3% HCl) at 80°C. 3. Alkalinization of the extract. 4. Organic solvent extraction. 5. Concentration and crystallization. | 2.7% (w/w) | 96.6% | [1] |
| Multi-Step Solvent Extraction | Voacanga africana seeds | 1. Defatting with a non-polar solvent. 2. Extraction with a polar solvent (e.g., ethanol). 3. Acid-base purification steps. | ~2.0% (w/w) | 75-85% (crude) | [1] |
| Simplified Acidic Extraction | Catharanthus roseus leaves | 1. Extraction with 0.1 M HCl. 2. Precipitation of alkaloid-embonate complexes. | Not specified for this compound | Not specified | [2][3][4][5] |
| Ultrasound-Assisted Extraction (UAE) | |||||
| Acetone Extraction | Voacanga africana root bark | 1. Sonication of plant material in acetone with NaHCO₃ at room temperature for 30 min. 2. Filtration and repeated extraction. 3. Concentration of the combined extracts. | 0.82% (w/w) of Voacangine* | Not specified | [6][7] |
| Microwave-Assisted Extraction (MAE) | |||||
| General Alkaloid Extraction | Various plant materials | Optimization of parameters such as solvent, time, temperature, and power is crucial. MAE can significantly reduce extraction time compared to conventional methods. | Not specified for this compound | Not specified | |
| Supercritical Fluid Extraction (SFE) | |||||
| CO₂ with Modifier | General herbal drugs | Extraction with supercritical CO₂, often with a polar co-solvent like ethanol, at controlled temperature and pressure. | Not specified for this compound | Not specified | [8][9][10][11] |
*Note: Yield is for Voacangine, an indole alkaloid structurally related to this compound, extracted from the same plant family.
Experimental Protocols
Below are detailed methodologies for some of the key extraction experiments cited in the comparison table.
Acid-Water Extraction from Voacanga Seeds
Objective: To extract and purify this compound from Voacanga seeds using an acid-water based method.
Procedure:
-
Material Preparation: 50 kg of Voacanga seeds are pulverized to a 30-mesh particle size.
-
Extraction: The powdered seeds are stirred in 150 kg of 3% aqueous hydrochloric acid at 80°C. This extraction is repeated three times.
-
Alkalinization and Precipitation: The combined acidic extracts are adjusted to a pH of 11 with a 20% aqueous sodium hydroxide solution. The solution is left overnight to allow for the precipitation of the alkaloids.
-
Isolation: The precipitate is collected by centrifugation.
-
Purification: The precipitate is dissolved in four times its weight of water to form a suspension. This suspension is then extracted three times with an equal volume of an organic solvent.
-
Crystallization: The combined organic extracts are concentrated until no solvent remains. The resulting oily residue is placed in a refrigerator overnight to induce crystallization.
-
Final Product: The crystals are collected by centrifugation and dried to yield a pale yellow powder of this compound.[1]
Ultrasound-Assisted Acetone Extraction from Voacanga africana Root Bark
Objective: To extract indole alkaloids, including the related compound voacangine, from Voacanga africana root bark using ultrasound assistance.
Procedure:
-
Material Preparation: 100 g of dry Voacanga africana root bark is powdered.
-
Extraction: The powdered bark is placed in a 1000 mL Erlenmeyer flask with 10 g of sodium bicarbonate and 800 mL of acetone.
-
Sonication: The suspension is sonicated at room temperature for 30 minutes.
-
Filtration and Repetition: The mixture is filtered, and the plant residue is subjected to the same extraction procedure repeatedly until no more alkaloids are detected in the supernatant by thin-layer chromatography (TLC).
-
Concentration: The combined acetone extracts are concentrated under reduced pressure to yield a solid residue containing the alkaloids.[6]
Experimental Workflow and Biosynthetic Pathway
To visualize the general process of this compound extraction and its biological significance, the following diagrams are provided.
Caption: General workflow for the extraction and purification of this compound.
Caption: Biosynthetic pathway of Vindoline from this compound.
References
- 1. CN102050822A - Method for extracting this compound from voacanga seed - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supercritical fluid extraction - The green manufacturing process - Sabinsa Polska | Przemysł żywieniowy [sabinsa.com.pl]
- 9. Supercritical Fluid Extraction | Springer Nature Experiments [experiments.springernature.com]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 11. tsijournals.com [tsijournals.com]
Unraveling Tabersonine Metabolism: A Comparative Guide to Inhibitor Studies in Hairy Roots
For researchers, scientists, and drug development professionals, understanding the metabolic pathways of key pharmaceutical precursors is paramount. This guide provides a comparative analysis of inhibitor studies on tabersonine metabolism in Catharanthus roseus hairy root cultures, offering insights into the enzymatic control of this crucial alkaloid's fate. The data presented herein is pivotal for metabolic engineering strategies aimed at enhancing the production of valuable terpenoid indole alkaloids (TIAs).
This compound stands as a critical branch-point intermediate in the biosynthesis of numerous TIAs, including the vindoline precursor to the anticancer drugs vinblastine and vincristine. In Catharanthus roseus hairy roots, this compound is primarily metabolized into lochnericine and hörhammericine. Understanding the regulation of these pathways is essential for diverting metabolic flux towards desired end-products. This has been effectively investigated through the use of specific enzyme inhibitors.
Comparative Efficacy of Oxygenase Inhibitors on this compound Metabolism
A seminal study by Morgan and Shanks (1999) elucidated the role of oxygenase inhibitors in the metabolic conversion of this compound. The application of 1-aminobenzotriazole (ABT), clotrimazole (CLOT), and 2,5-pyridinedicarboxylic acid (PCA) revealed distinct inhibitory effects on the formation of this compound derivatives. This provides a powerful tool for manipulating the alkaloid profile in hairy root cultures.
The key findings from these inhibitor studies are summarized below, offering a direct comparison of their impact on the accumulation of lochnericine and hörhammericine.
| Inhibitor | Target Enzyme Class | Primary Effect on this compound Metabolism |
| 1-Aminobenzotriazole (ABT) | Cytochrome P450 Monooxygenases | Specifically inhibits the formation of hörhammericine.[1] |
| Clotrimazole (CLOT) | Cytochrome P450 Monooxygenases | Inhibits the accumulation of lochnericine.[1] |
| 2,5-Pyridinedicarboxylic acid (PCA) | Dioxygenases |
Quantitative data on the percentage of inhibition and metabolite concentrations from the primary study were not available in the public domain at the time of this review. Researchers are encouraged to consult the original publication for precise figures.
The specific inhibition of hörhammericine formation by ABT and lochnericine accumulation by CLOT strongly suggests the involvement of at least two distinct cytochrome P450-dependent monooxygenases in the metabolism of this compound in hairy roots.[1] Furthermore, the use of jasmonic acid in conjunction with these inhibitors indicated that the P450 enzyme responsible for hörhammericine formation is inducible.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following protocols are based on established methods for Catharanthus roseus hairy root culture and inhibitor studies.
Establishment and Maintenance of Catharanthus roseus Hairy Root Cultures
-
Induction: Hairy roots are induced by infecting sterile leaf or stem explants of C. roseus with a suspension of Agrobacterium rhizogenes.
-
Co-cultivation: Explants are co-cultivated with the bacterial suspension for a period of 2-3 days on a solid medium, such as Murashige and Skoog (MS) or Gamborg's B5.
-
Decontamination: Following co-cultivation, explants are transferred to a fresh medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium.
-
Proliferation: Hairy roots that emerge from the infection sites are excised and transferred to a liquid hormone-free MS or B5 medium for proliferation in shake flasks on a rotary shaker in the dark.
Inhibitor Application and Sample Collection
-
Inhibitor Preparation: Stock solutions of inhibitors (e.g., ABT, CLOT) are prepared in an appropriate solvent (e.g., dimethyl sulfoxide) and filter-sterilized.
-
Application: The inhibitor is added to the hairy root cultures at the desired final concentration during the exponential growth phase. Control cultures receive the solvent alone.
-
Incubation: Cultures are incubated for a specific duration (e.g., 24, 48, 72 hours) under standard growth conditions.
-
Harvesting: Hairy root tissues are harvested by filtration, rinsed with distilled water, blotted dry, and immediately frozen in liquid nitrogen. The tissue is then lyophilized and stored at -80°C until extraction.
Extraction and Analysis of Alkaloids
-
Extraction: The lyophilized hairy root tissue is ground into a fine powder. Alkaloids are extracted using a solvent such as methanol, typically through sonication or shaking for a specified period. The extract is then centrifuged to pellet the cell debris.
-
Analysis: The supernatant containing the alkaloids is analyzed by High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: Alkaloids are detected using a UV detector, and their concentrations are quantified by comparing the peak areas to those of authentic standards.
-
Signaling Pathways and Experimental Workflow
To visually represent the complex processes involved in this compound metabolism and the experimental approach to its study, the following diagrams have been generated.
Caption: Metabolic pathway of this compound in hairy roots and points of inhibition.
Caption: Experimental workflow for inhibitor studies of this compound metabolism.
References
Confirming the Structure of Tabersonine: A Spectral Data Analysis and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for Tabersonine against its structural analogue, Vincadifformine, to confirm its chemical structure. By analyzing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we can definitively identify the key structural features of this compound.
Introduction to this compound
This compound is a naturally occurring monoterpenoid indole alkaloid found in various plant species, notably in the seeds of Voacanga africana and the leaves of Catharanthus roseus. It serves as a crucial biosynthetic precursor to other significant alkaloids, including the anti-cancer agent vindoline. The accurate confirmation of its complex pentacyclic structure is paramount for its use in research and as a starting material in synthetic chemistry.
Structural Comparison: this compound vs. Vincadifformine
This compound and Vincadifformine share the same aspidosperma alkaloid core structure. The key distinguishing feature is the presence of a double bond between carbons 14 and 15 in the C-ring of this compound, which is absent in Vincadifformine (it has a saturated ethyl group at C-12). This seemingly minor difference results in distinct spectral fingerprints for each molecule.
Chemical Structures:
| Compound | Molecular Formula | Molecular Weight |
| This compound | C₂₁H₂₄N₂O₂ | 336.43 g/mol [1][2] |
| Vincadifformine | C₂₁H₂₆N₂O₂ | 338.45 g/mol [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the alkaloid sample is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H-NMR Spectroscopy: Proton NMR spectra are acquired on a 400 or 600 MHz spectrometer. Data is collected with 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s.
-
¹³C-NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 or 150 MHz, respectively. The spectra are obtained with 1024-2048 scans, a spectral width of 240 ppm, and a relaxation delay of 2.0 s.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: High-resolution mass spectra are obtained using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: The sample is introduced via direct infusion or liquid chromatography (LC). The ESI source parameters are optimized for the compound, with a capillary voltage of 3-4 kV and a cone voltage of 20-40 V. For fragmentation analysis (MS/MS), collision-induced dissociation (CID) is performed using argon as the collision gas, with collision energies ranging from 10-40 eV.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Spectral Data Analysis Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectral data.
Caption: Workflow for the confirmation of this compound's structure using spectral data.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and Vincadifformine.
¹H-NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | This compound (δ ppm) | Vincadifformine (δ ppm) | Key Observations |
| H-14 | ~7.10 (m) | ~1.55-1.65 (m) | The olefinic proton signal in this compound is absent in Vincadifformine, which instead shows aliphatic proton signals in this region. |
| H-15 | ~7.07 (m) | ~1.20-1.30 (m) | Similar to H-14, this olefinic proton signal is a key differentiator. |
| H-17 | ~7.42 (m) | ~7.45 (d) | Aromatic protons show similar chemical shifts. |
| H-6 | ~5.78 (d) | ~5.85 (d) | Olefinic protons of the dihydroindole moiety are present in both. |
| H-7 | ~5.48 (dt) | ~5.95 (dt) | Olefinic protons of the dihydroindole moiety are present in both. |
| OCH₃ | ~3.81 (s) | ~3.75 (s) | The methyl ester protons are present in both compounds. |
| CH₃ (ethyl) | ~1.03 (t) | ~0.95 (t) | The terminal methyl of the ethyl group is present in both. |
¹³C-NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | This compound (δ ppm) | Vincadifformine (δ ppm) | Key Observations |
| C-14 | ~123.1 | ~29.7 | The downfield shift for C-14 in this compound confirms the presence of the C=C double bond. |
| C-15 | ~130.1 | ~22.6 | Similar to C-14, this sp² carbon signal is absent in Vincadifformine. |
| C=O | ~173.0 | ~173.5 | The carbonyl carbon of the methyl ester is present in both. |
| C-2 | ~48.5 | ~49.0 | Quaternary carbons in the core structure show similar shifts. |
| C-18 | ~134.5 | ~135.0 | Aromatic carbons are in similar environments. |
| OCH₃ | ~52.4 | ~52.1 | The methyl ester carbon is present in both. |
Mass Spectrometry Data (ESI-QTOF)
| Parameter | This compound | Vincadifformine | Key Observations |
| [M+H]⁺ (m/z) | 337.1911 | 339.2069 | The molecular ion of this compound is 2 Da less than Vincadifformine, consistent with the presence of an additional double bond. |
| Key Fragment Ions (m/z) | 305, 228, 168, 136 | 307, 228, 170, 136 | The fragmentation patterns show some common ions due to the shared core structure, but also differences arising from the C-14, C-15 double bond in this compound. |
FT-IR Spectral Data (KBr Pellet, cm⁻¹)
| Functional Group | This compound (cm⁻¹) | Vincadifformine (cm⁻¹) | Key Observations |
| N-H Stretch (indole) | ~3400 | ~3400 | Characteristic of the indole secondary amine. |
| C-H Stretch (aromatic) | ~3050 | ~3050 | Present in both due to the aromatic ring. |
| C-H Stretch (aliphatic) | ~2950-2850 | ~2950-2850 | Present in both due to the ethyl and other aliphatic groups. |
| C=O Stretch (ester) | ~1730 | ~1735 | Strong absorption confirming the methyl ester. |
| C=C Stretch (aromatic/olefinic) | ~1600-1450 | ~1600-1450 | A complex region with contributions from both aromatic and olefinic C=C bonds. The spectrum of this compound may show a more pronounced olefinic C=C stretch. |
Conclusion
The collective analysis of ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR data provides unequivocal evidence for the structure of this compound. The key differentiating features from its close structural analogue, Vincadifformine, are the presence of olefinic protons and sp² hybridized carbons corresponding to the C-14/C-15 double bond in the NMR spectra, and a molecular ion peak at m/z 337 in the mass spectrum. This guide serves as a valuable resource for the rapid and accurate confirmation of the this compound structure in research and development settings.
References
Validating the Role of Tabersonine 3-oxygenase (T3O) in Vindoline Biosynthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Tabersonine 3-oxygenase (T3O) in the biosynthesis of vindoline, a critical precursor to the anticancer agents vinblastine and vincristine. We will explore the experimental validation of T3O's function, compare its primary metabolic route with a known alternative pathway, and analyze data from heterologous expression systems aimed at optimizing vindoline production.
Introduction to this compound 3-oxygenase (T3O)
This compound 3-oxygenase (T3O), a cytochrome P450 enzyme (CYP71D1V2), is a pivotal enzyme in the seven-step biosynthetic pathway that converts this compound to vindoline in the medicinal plant Catharanthus roseus[1][2][3]. Its primary role is the oxygenation of 16-methoxythis compound. This step is crucial for the subsequent reactions that lead to the formation of vindoline[4][5]. The validation of T3O's function has been a significant step in understanding and engineering the production of valuable monoterpenoid indole alkaloids (MIAs).
Experimental Validation of T3O Function
The role of T3O in vindoline biosynthesis has been validated through a combination of in planta and in vitro studies. Key experimental approaches include:
-
Virus-Induced Gene Silencing (VIGS): This technique was used in C. roseus to identify T3O as a candidate gene. Silencing the T3O gene led to a decrease in vindoline accumulation, confirming its involvement in the pathway[1][2].
-
Biochemical Assays with Recombinant Enzymes: T3O has been expressed in heterologous systems like yeast (Saccharomyces cerevisiae) to characterize its enzymatic activity. These assays have confirmed its ability to convert 16-methoxythis compound[1][3].
-
Coupled Enzyme Assays: Crucially, studies have shown that the product of T3O is an unstable epoxide. Efficient conversion to the downstream intermediate, 3-hydroxy-16-methoxy-2,3-dihydrothis compound, requires the coupled action of another enzyme, this compound 3-reductase (T3R)[2][3][6]. In the absence of T3R, T3O's product rearranges into byproducts that cannot be utilized in the vindoline pathway[2][7].
T3O Performance: Primary Pathway vs. Side-Product Formation
T3O exhibits substrate promiscuity, meaning it can act on different but structurally related molecules. This leads to a branch point in the MIA pathway, providing a basis for performance comparison.
Comparison of T3O Substrate Utilization and Product Formation
| Substrate | Primary Product (with T3R) | Side-Product Pathway | End Product of Pathway |
| 16-Methoxythis compound | 3-hydroxy-16-methoxy-2,3-dihydrothis compound | - | Vindoline |
| This compound | 3-hydroxy-2,3-dihydrothis compound | This compound epoxide | Vindorosine |
Data compiled from multiple sources[2][5].
This substrate promiscuity highlights a key challenge in metabolic engineering: directing the metabolic flux towards the desired product, vindoline. The competition for T3O between this compound and 16-methoxythis compound can be influenced by the efficiency of the preceding enzymes in the pathway[5][8].
Optimizing T3O Performance in a Heterologous Host
The production of vindoline in engineered yeast provides a platform to compare different strategies for enhancing the efficiency of the T3O-catalyzed step. As a cytochrome P450 enzyme, T3O's activity is dependent on a partner protein, cytochrome P450 reductase (CPR).
Comparison of Vindoline Production in Engineered Yeast with Different CPRs
| Yeast Strain | CPR Partner | Vindoline Titer (mg/L) | Relative Performance |
| VSY015 | CrCPR (C. roseus) | ~5.0 | Baseline |
| VSY017 | AtCPR1 (A. thaliana) | ~7.5 | ~1.5x |
| VSY018 | GuCPR1 (G. uralensis) | ~6.0 | ~1.2x |
| VSY019 | GlCPR (G. lucidum) | ~8.5 | ~1.7x |
| VSY020 | MTR2 (Medicago) | ~4.0 | ~0.8x |
Data adapted from a 2021 study on optimizing vindoline production in yeast[4]. The values are approximate and for comparative purposes.
These results demonstrate that the choice of the CPR partner significantly impacts the overall pathway efficiency, suggesting that T3O-CPR pairing is a critical parameter for optimization in heterologous systems[4].
Experimental Protocols
In Vitro Coupled Enzyme Assay for T3O and T3R Activity
This protocol is based on methods described in the literature for characterizing the concerted action of T3O and T3R[2].
-
Reaction Mixture Preparation: In a total volume of 100 µL, combine 50 mM HEPES buffer (pH 7.5), 1 mM NADPH, 25 µM 16-methoxythis compound (substrate), 50 µg of microsomal protein containing recombinant T3O, and a saturating amount of purified recombinant T3R.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Product Extraction: Stop the reaction and extract the products by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Sample Preparation for Analysis: Carefully remove the organic (upper) phase and evaporate to dryness under a stream of nitrogen.
-
Analysis: Redissolve the dried extract in methanol and analyze the product formation using LC-MS (Liquid Chromatography-Mass Spectrometry).
Virus-Induced Gene Silencing (VIGS) of T3O in C. roseus
This is a generalized protocol for the in planta validation of T3O function[1][2].
-
Vector Construction: Clone a fragment of the T3O gene into a Tobacco Rattle Virus (TRV)-based VIGS vector.
-
Agrobacterium Transformation: Transform the resulting construct into Agrobacterium tumefaciens.
-
Infiltration: Infiltrate young C. roseus plants with the Agrobacterium culture carrying the VIGS construct.
-
Gene Silencing and Metabolite Analysis: After a period of growth to allow for systemic silencing of the target gene, harvest leaf tissues from both silenced and control plants.
-
Metabolite Extraction and Analysis: Extract the alkaloids from the plant material and analyze the levels of vindoline and related intermediates using LC-MS to determine the effect of T3O silencing.
Visualizing the Biosynthetic Pathways and Workflows
References
- 1. pnas.org [pnas.org]
- 2. Completion of the seven-step pathway from this compound to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Efficient production of vindoline from this compound by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Completion of the seven-step pathway from this compound to the anticancer drug precursor vindoline and its assembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of this compound Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
Tabersonine in Oncology: A Comparative Analysis Across Cancer Models
Tabersonine, a naturally occurring indole alkaloid found in plants of the Apocynaceae family, has garnered significant interest for its potential anti-cancer properties.[1][2] This guide provides a comparative overview of this compound's effects across various cancer models, presenting key experimental data, detailed methodologies, and insights into its mechanisms of action. This objective comparison is intended for researchers, scientists, and drug development professionals exploring novel therapeutic agents.
Quantitative Efficacy of this compound: In Vitro Studies
The cytotoxic and anti-proliferative effects of this compound and its derivatives have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized below.
Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound | IC50 Value (µM) | Citation |
| Hepatocellular Carcinoma | Bel7402 | This compound | 5.07 ± 1.4 | [3] |
| SMMC7721 | This compound | 7.89 ± 1.2 | [3] | |
| HepG2 | This compound | 12.39 ± 0.7 | [3] | |
| Triple-Negative Breast Cancer | BT549 | This compound | 18.1 (at 48h) | [4][5] |
| MDA-MB-231 | This compound | 27.0 (at 48h) | [4][5] | |
| Glioblastoma | U87, T98G | 3α-Acetonylthis compound | Cytotoxic at low concentrations | [6] |
| Lung Cancer | A549, H157 | 11-Methoxythis compound | N/A (Significant viability inhibition reported) | [7] |
Mechanisms of Action: Signaling Pathways Modulated by this compound
This compound and its analogues exert their anti-cancer effects by modulating distinct signaling pathways, which vary depending on the cancer type. These mechanisms primarily involve the induction of programmed cell death (apoptosis), inhibition of survival pathways, and suppression of metastasis-related processes.
Hepatocellular Carcinoma (HCC)
In HCC models, this compound induces apoptosis through a dual mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][8] Treatment inhibits the pro-survival Akt signaling pathway, leading to a cascade of events that culminate in cell death.[1][2]
Triple-Negative Breast Cancer (TNBC)
In TNBC cells, this compound enhances sensitivity to conventional chemotherapy like cisplatin.[4] Its primary mechanism involves the downregulation of Aurora kinase A (AURKA), a key regulator of mitosis.[4][5] This leads to the suppression of the Epithelial-Mesenchymal Transition (EMT), a process critical for cancer cell invasion and metastasis.[4]
References
- 1. This compound Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial-mesenchymal transition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial–mesenchymal transition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Indole Alkaloid 3α-Acetonylthis compound Induces Glioblastoma Apoptosis via Inhibition of DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] this compound Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Functional Validation of Genes in the Tabersonine Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
The tabersonine metabolic pathway, primarily studied in the medicinal plant Catharanthus roseus, is of significant interest due to its production of valuable monoterpenoid indole alkaloids (MIAs), including the precursors to the anticancer drugs vinblastine and vincristine.[1][2] this compound serves as a crucial branch-point intermediate, leading to the synthesis of vindoline, a key precursor for these potent chemotherapeutic agents.[1][3] Elucidating the function of genes within this pathway is paramount for metabolic engineering efforts aimed at enhancing the production of these pharmaceuticals in heterologous systems like yeast or other plants.[4][5][6][7]
This guide provides an objective comparison of common methods for the functional validation of genes in the this compound-to-vindoline pathway, complete with experimental data and detailed protocols.
Key Genes in the this compound-to-Vindoline Pathway
The conversion of this compound to vindoline is a complex, seven-step enzymatic process.[1][4] The primary genes and their corresponding enzymes that have been identified and characterized include:
-
T16H (this compound 16-hydroxylase): A cytochrome P450 (CYP) enzyme that hydroxylates this compound. Two isoforms, T16H1 (CYP71D12) and T16H2 (CYP71D351), have been identified, with T16H2 being the key enzyme in leaves where vindoline accumulates.[8]
-
16OMT (16-hydroxythis compound O-methyltransferase): Catalyzes the O-methylation of 16-hydroxythis compound.[1][9]
-
T3O (this compound 3-oxygenase): A cytochrome P450 (CYP71D1V2) involved in the C-3 oxidation of 16-methoxythis compound.[1][4]
-
T3R (this compound 3-reductase): An alcohol dehydrogenase (ADHL1) that works in concert with T3O.[1][4]
-
NMT (N-methyltransferase): Catalyzes the N-methylation of the resulting intermediate.[4][9]
-
D4H (Desacetoxyvindoline-4-hydroxylase): Another critical CYP enzyme in the pathway.[4][9]
-
DAT (Deacetylvindoline-4-O-acetyltransferase): The terminal enzyme that performs the final acetylation step to produce vindoline.[4][9]
Below is a diagram illustrating the metabolic conversion of this compound to vindoline.
Comparison of Functional Validation Methods
The function of candidate genes in the this compound pathway is typically validated using a combination of in vivo and in vitro techniques. The primary methods include Virus-Induced Gene Silencing (VIGS) in C. roseus, and heterologous expression in microbial systems (e.g., Saccharomyces cerevisiae) or other plants (e.g., Nicotiana benthamiana).
| Method | Principle | Key Advantages | Key Limitations | Primary Output |
| Virus-Induced Gene Silencing (VIGS) | Reverse genetics approach using a viral vector (e.g., TRV) to trigger post-transcriptional gene silencing of a target gene in the native plant.[2][10] | Assesses gene function in the native metabolic and cellular context.[10] | Silencing may be incomplete or transient; potential for off-target effects. | Change in metabolite profile (substrate accumulation, product reduction).[8] |
| Heterologous Expression (Yeast) | The candidate gene is expressed in a host organism like S. cerevisiae, which does not natively produce the target compounds. The yeast is then fed with a substrate.[1][4] | Allows for characterization of a single enzyme's function in a controlled system; scalable for production.[5][6][7] | Enzyme may not fold or function correctly without plant-specific co-factors or P450 reductases (CPRs).[5] | In vivo biotransformation of substrate to product, measured by LC-MS.[4] |
| Heterologous Expression (N. benthamiana) | Transient co-expression of multiple pathway genes in tobacco leaves via Agrobacterium-mediated infiltration.[11][12] | Allows rapid testing of entire pathway segments; plant-based system provides a suitable environment for enzyme activity.[11] | Metabolite yields can be low; requires co-expression of many genes simultaneously. | Production of downstream metabolites from an early precursor.[11][12] |
| In Vitro Enzyme Assays | The recombinant enzyme is purified from a heterologous host (e.g., E. coli or yeast microsomes) and its activity is measured in a cell-free system with supplied substrates and cofactors.[1] | Allows for precise measurement of enzyme kinetics (Km, kcat); confirms direct catalytic activity. | Can be difficult to produce functional membrane-bound proteins like CYPs; removes the cellular context. | Rate of product formation measured over time.[13] |
Quantitative Data Comparison
The following table summarizes representative quantitative results from different validation approaches for genes in the vindoline pathway.
| Gene Validated | Method | Host/System | Key Quantitative Finding | Reference |
| T16H2 (CYP71D351) | VIGS | C. roseus | ~50% reduction in vindoline accumulation in silenced plants compared to controls. | [8] |
| T3O & T3R | VIGS | C. roseus | Silencing of T3R led to the accumulation of oxidized 16-methoxythis compound byproducts, confirming its role in reducing the T3O product. | [1][4] |
| Full Pathway (7 genes) | Heterologous Expression | S. cerevisiae | Initial engineered strain produced ~1.1 mg/L of vindoline from this compound. | [9] |
| Full Pathway (Optimized) | Heterologous Expression | S. cerevisiae | After extensive optimization (gene copy number, CPR pairing, etc.), vindoline titer reached ~16.5 mg/L. | [5][6][7] |
| This compound Synthase (TS) | Heterologous Expression | N. benthamiana | Reconstitution of the 9-step pathway to this compound yielded ~1.5 µg/g fresh weight. | [11][12] |
Experimental Protocols & Workflows
Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus
VIGS is a powerful tool for in vivo gene function analysis in C. roseus.[2][10] The Tobacco Rattle Virus (TRV)-based system is commonly used.[2][14]
References
- 1. pnas.org [pnas.org]
- 2. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Completion of the seven-step pathway from this compound to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient production of vindoline from this compound by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient production of vindoline from this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pair of this compound 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, this compound in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pure.mpg.de [pure.mpg.de]
Safety Operating Guide
Navigating the Safe Disposal of Tabersonine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of tabersonine, an indole alkaloid, emphasizing operational procedures and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute Toxicity - Oral 4, H302)[1]. Therefore, the following personal protective equipment (PPE) and handling protocols are mandatory:
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye protection.
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled or stored[1].
-
Spills: In the event of a spill, avoid generating dust. Collect the spilled material using appropriate tools and place it in a designated, labeled container for disposal.
This compound Disposal Protocol
The primary directive for the disposal of this compound is to adhere to all applicable local, regional, national, and international regulations[1]. The following steps provide a general framework for its proper disposal:
-
Consult Regulations: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review all relevant waste disposal regulations. These regulations will provide specific guidance on the classification and disposal of chemical waste.
-
Waste Identification and Segregation:
-
Properly label the waste container with "this compound" and any other relevant hazard information.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It is incompatible with strong oxidizing agents[1].
-
-
Containerization:
-
Use a chemically resistant, sealable container for collecting this compound waste.
-
Ensure the container is in good condition and properly sealed to prevent leaks or spills.
-
-
Waste Collection and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the storage area away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Provide the disposal company with a copy of the Safety Data Sheet.
-
Quantitative Data Summary
No specific quantitative data regarding disposal parameters were found in the provided search results. For relevant physical and chemical properties, refer to the manufacturer's Safety Data Sheet.
| Property | Value | Reference |
| CAS Number | 4429-63-4 | [1] |
| Molecular Formula | C₂₁H₂₄N₂O₂ | [2] |
| Molecular Weight | 336.43 g/mol | [2] |
| Physical State | Solid | [1] |
| Hazard Classification | Acute Toxicity - Oral 4 (H302) | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon dioxide, carbon monoxide, nitrogen oxides | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
